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  • Product: 5-(Bromomethyl)-2-phenylbenzofuran
  • CAS: 152862-81-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-(Bromomethyl)-2-phenylbenzofuran

Executive Summary 5-(Bromomethyl)-2-phenylbenzofuran is a highly versatile, bifunctional organic intermediate characterized by a rigid 2-phenylbenzofuran core and a highly reactive bromomethyl moiety at the 5-position. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-2-phenylbenzofuran is a highly versatile, bifunctional organic intermediate characterized by a rigid 2-phenylbenzofuran core and a highly reactive bromomethyl moiety at the 5-position. In modern medicinal chemistry and drug development, this scaffold is prized for its ability to undergo rapid nucleophilic substitution, serving as a critical precursor for bioactive molecules targeting neurodegenerative diseases, antimicrobial pathways, and melatonin receptor modulation . This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream functionalization protocols.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 5-(Bromomethyl)-2-phenylbenzofuran dictates its reactivity profile. The extended pi-conjugation across the fused benzofuran and phenyl rings provides structural rigidity and lipophilicity, while the benzylic bromide serves as an electrophilic hotspot for substitution reactions.

The following table summarizes the core quantitative and structural data for this compound :

PropertyValue
Product Name 5-(Bromomethyl)-2-phenylbenzofuran
CAS Number 152862-81-2
Molecular Formula C₁₅H₁₁BrO
Molecular Weight 287.15 g/mol
Melting Point 90–92 °C
IUPAC Name 5-(bromomethyl)-2-phenyl-1-benzofuran
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)CBr

Mechanistic Insights: Bromomethylation of 2-Phenylbenzofuran

The synthesis of 5-(Bromomethyl)-2-phenylbenzofuran typically proceeds via the electrophilic aromatic substitution (bromomethylation) of the pre-formed 2-phenylbenzofuran core. The parent 2-phenylbenzofuran starting material can be synthesized via the cyclization of 2-phenylethynylphenol or the reduction and dehydrogenative cyclization of 3-phenylcoumarin .

Causality in Reagent Selection: The bromomethylation protocol relies on a synergistic triad of reagents: paraformaldehyde, hydrobromic acid (HBr), and glacial acetic acid (AcOH) .

  • Paraformaldehyde & HBr : Paraformaldehyde depolymerizes in situ under acidic conditions to yield formaldehyde, which is subsequently protonated by HBr to form the highly electrophilic hydroxymethyl cation (or its equivalent).

  • Regioselectivity : The oxygen atom of the benzofuran ring donates electron density via resonance, activating the aromatic system. The 5-position is sterically accessible and electronically favored for electrophilic attack, leading to the formation of a stable benzylic carbocation intermediate.

  • Acetic Acid as Solvent : Glacial acetic acid is chosen as a polar protic solvent because it effectively solvates the ionic intermediates, stabilizes the transition state, and is miscible with aqueous HBr, ensuring a homogeneous reaction environment before the final product precipitates.

G A 2-Phenylbenzofuran Core (Starting Material) B Electrophilic Aromatic Substitution (Paraformaldehyde, HBr, AcOH) A->B Reagent Addition C Benzylic Carbocation Intermediate B->C Acidic Cleavage & Attack D Nucleophilic Attack (Bromide Ion) C->D Bromide Trapping E 5-(Bromomethyl)-2-phenylbenzofuran (Target Compound) D->E Product Isolation

Synthetic workflow for the bromomethylation of 2-phenylbenzofuran.

Downstream Applications in Medicinal Chemistry

The primary utility of 5-(Bromomethyl)-2-phenylbenzofuran lies in its capacity to act as an electrophilic hub. The benzylic bromide undergoes rapid S_N2 (bimolecular nucleophilic substitution) reactions with a variety of nucleophiles, including amines, thiols, and alkoxides.

  • Neurodegenerative Disease Targeting : Derivatives of the 2-phenylbenzofuran scaffold have demonstrated selective inhibition of butyrylcholinesterase (BChE), a critical target for managing late-stage Alzheimer's disease .

  • Melatonin Receptor Modulation : Functionalization of the benzofuran core via substitution has been utilized to synthesize highly selective MT2 melatonin receptor ligands, which are essential for regulating circadian rhythms and treating sleep disorders .

G A2 5-(Bromomethyl)-2-phenylbenzofuran (Electrophile) B2 Nucleophile Addition (Amines, Thiols, Alkoxides) A2->B2 Base / Solvent C2 S_N2 Transition State (Inversion of Geometry) B2->C2 Concerted Mechanism D2 Functionalized Benzofuran (Bioactive Scaffold) C2->D2 Bromide Departure E2 Medicinal Chemistry Screening (e.g., BChE Inhibition) D2->E2 Assay Evaluation

Downstream SN2 functionalization workflow for medicinal chemistry.

Experimental Protocol: Standard Synthesis and Purification

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the bromomethylation of 2-phenylbenzofuran .

Materials Required:

  • 2-Phenylbenzofuran (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Hydrobromic acid (33% w/w in acetic acid, 3.0 eq)

  • Glacial acetic acid (Solvent)

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 2-phenylbenzofuran in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Causality: Acetic acid ensures complete dissolution of the hydrophobic core while maintaining the necessary acidic environment for the reaction.

  • Reagent Addition : Add paraformaldehyde to the stirring solution, followed by the dropwise addition of 33% HBr in acetic acid at room temperature.

    • Causality: Dropwise addition controls the exothermic protonation of formaldehyde, preventing unwanted polymerization or thermal degradation of the intermediates.

  • Thermal Activation : Heat the reaction mixture to 70–80 °C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent system.

    • Self-Validation Checkpoint: The disappearance of the starting material spot and the emergence of a lower R_f spot (due to the polarizable, heavier bromide atom) indicates reaction completion.

  • Quenching and Workup : Cool the mixture to room temperature and pour it slowly over crushed ice.

    • Causality: The sudden shift in solvent polarity forces the highly hydrophobic 5-(bromomethyl)-2-phenylbenzofuran to precipitate as a solid. Filter the precipitate under vacuum and wash with cold distilled water to neutralize and remove residual acetic acid and HBr.

  • Purification : Recrystallize the crude solid from absolute ethanol or a hexane/ethyl acetate mixture to afford the pure product.

  • Analytical Validation : Confirm the structural integrity via ¹H-NMR spectroscopy.

    • Self-Validation Checkpoint: Verify the presence of the characteristic singlet corresponding to the benzylic protons (-CH₂Br) integrating to 2H. This peak typically appears downfield around 4.5–4.7 ppm due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic ring.

References

  • Wikipedia. "2-Phenylbenzofuran: Occurrence, Synthesis, and Applications." Wikimedia Foundation. URL:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands." ACS Publications. URL: [Link]

Exploratory

The Electrophilic Hazard and Synthetic Utility of 5-(Bromomethyl)-2-phenylbenzofuran: A Comprehensive Technical Whitepaper

Executive Summary 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) is a highly versatile organic intermediate characterized by a fused benzofuran core, a stabilizing 2-phenyl substituent, and a highly reactive 5-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) is a highly versatile organic intermediate characterized by a fused benzofuran core, a stabilizing 2-phenyl substituent, and a highly reactive 5-bromomethyl group[1]. While its structural architecture makes it a privileged scaffold for 2[2], the presence of the benzylic bromide moiety classifies it as a potent alkylating agent. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and field-proven protocols for reactivity assessment and laboratory decontamination to ensure scientific integrity and safety during drug development.

Physicochemical Profiling and SDS Hazard Characterization

Understanding the baseline properties of 5-(Bromomethyl)-2-phenylbenzofuran is critical for predicting its behavior in both synthetic and biological environments. The compound typically presents as a solid that is soluble in organic solvents but poorly soluble in aqueous media[2].

Table 1: Core Physicochemical Properties
PropertyValue / Description
CAS Number 152862-81-2[1]
Molecular Formula C₁₅H₁₁BrO[1]
Molecular Weight 287.15 g/mol [1]
IUPAC Name 5-(bromomethyl)-2-phenyl-1-benzofuran[1]
Reactivity Highly reactive electrophile; susceptible to nucleophilic substitution[2]
Stability Generally stable under standard conditions; decomposes upon prolonged light/heat exposure[2]
Hazard Identification (GHS Considerations)

Due to the bromomethyl group, this compound exhibits classic benzylic halide toxicity. The highly polarized C–Br bond, coupled with the resonance-stabilizing benzofuran ring, makes the benzylic carbon exceptionally electrophilic. Consequently, it poses the following predicted hazards:

  • Skin/Eye Corrosion: Acts as a severe irritant and potential lachrymator due to the rapid alkylation of mucosal membrane proteins.

  • Genotoxicity/Mutagenicity: Capable of penetrating the nuclear envelope and 3, classifying it as a potential mutagen[3].

Mechanistic Toxicology: The Alkylating Paradigm

The primary mechanism of action for 5-(Bromomethyl)-2-phenylbenzofuran's toxicity is its capacity to act as an irreversible alkylating agent[2]. The toxicity is driven by SN​1 and SN​2 nucleophilic substitution reactions where biological nucleophiles displace the bromide leaving group[3].

The Causality of DNA Damage: When the compound enters a cellular environment, the electrophilic bromomethyl carbon is attacked by the electron-rich nitrogen or oxygen atoms of DNA bases—most notably the N⁷ and O⁶ positions of guanine[4]. Alkylation at the O⁶-guanine position is particularly cytotoxic because it disrupts normal Watson-Crick base pairing. This leads to the recognition of 4 by the mismatch repair (MMR) system[4]. The MMR system's attempt to fix the lesion triggers abortive repair cycles, DNA double-strand breaks, and ultimately apoptosis[4]. While cells rely on repair proteins like O⁶-alkylguanine-DNA alkyltransferase (MGMT) to remove these adducts, the repair process irreversibly inactivates the MGMT protein via active-site cysteine alkylation[4].

ToxicityPathway A 5-(Bromomethyl)-2-phenylbenzofuran (Electrophilic Benzylic Bromide) C SN2 Nucleophilic Substitution (Bromide Displacement) A->C B Biological Nucleophiles (e.g., DNA Guanine O6/N7) B->C D Covalent DNA Alkylation (O6-Alkylguanine Adducts) C->D E Mismatch Repair (MMR) Activation & Abortive Repair Cycles D->E F MGMT-Mediated Repair (Protein Suicide Inactivation) D->F G Double-Strand Breaks & Cellular Apoptosis E->G

Mechanistic pathway of cellular toxicity and DNA damage induced by benzylic bromide alkylation.

Experimental Workflow: Quantifying Alkylating Reactivity

To safely utilize 5-(Bromomethyl)-2-phenylbenzofuran in drug development, researchers must quantify its electrophilic reactivity. The3 is a highly reliable, self-validating colorimetric protocol used to assess the alkylating potential of such agents[3].

Causality Behind the Protocol: 4-NBP acts as a surrogate for biological nucleophiles. The pyridine nitrogen attacks the bromomethyl group via an SN​2 mechanism, forming a colorless onium salt. Subsequent addition of a non-nucleophilic base (triethylamine) deprotonates the benzylic position of the NBP moiety, generating a highly conjugated, purple-colored dihydropyridine derivative that can be quantified spectrophotometrically at 540 nm[3].

Step-by-Step 4-NBP Assay Protocol:
  • Preparation: Dissolve 5-(Bromomethyl)-2-phenylbenzofuran (test compound) and 4-NBP in a mutually compatible, non-nucleophilic solvent (e.g., acetone or ethylene glycol).

  • Incubation: Mix the solutions in a reaction vessel and3 to simulate biological kinetics[3].

  • Kinetic Sampling: At defined time intervals (e.g., 10, 20, 30, 60 minutes), withdraw 100 µL aliquots of the reaction mixture[3].

  • Color Development: Immediately3 to each aliquot to halt the alkylation reaction and develop the chromophore[3].

  • Self-Validation: Measure the absorbance at 540 nm against a reagent blank (containing 4-NBP and base, but no alkylating agent) to ensure baseline validation and eliminate false positives.

NBP_Workflow S1 Step 1: Reagent Prep (4-NBP + Alkylating Agent) S2 Step 2: Incubation (37°C for defined intervals) S1->S2 S3 Step 3: Aliquot Withdrawal & Base Addition (TEA) S2->S3 S4 Step 4: Spectrophotometry (Absorbance at 540 nm) S3->S4

Step-by-step experimental workflow for the 4-NBP alkylation reactivity assay.

Synthesis, Green Metrics, and Decontamination

The synthesis of 5-(Bromomethyl)-2-phenylbenzofuran typically relies on the Wohl-Ziegler bromination of a methyl precursor using N-bromosuccinimide (NBS)[1]. This proceeds via a radical cascade initiated by 5, followed by hydrogen abstraction to form a resonance-stabilized benzylic radical[5].

Historically, this reaction utilized carbon tetrachloride (CCl₄), a highly toxic and ozone-depleting solvent[5]. Modern synthetic protocols emphasize green chemistry metrics, replacing hazardous solvents with bio-based alternatives while maintaining high yields[2].

Table 2: Green Metrics Comparison for Bromination Methods
MethodSolventTemperatureTimeE-FactorPMIYield (%)
Conventional CCl₄Reflux4-6 h23.542.182%[2]
Green Alternative γ-valerolactone / 2-MeTHFAmbient/RefluxVaries< 10< 20> 80%[2]
(Note: Green alternative metrics represent generalized improvements over conventional CCl₄ methods).
Self-Validating Decontamination Protocol

Given its toxicity, spills or residual 5-(Bromomethyl)-2-phenylbenzofuran must be chemically quenched rather than simply wiped up.

  • Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) mixed with a mild base (e.g., sodium bicarbonate).

  • Application: Flood the contaminated area or glassware with the quenching solution.

  • Causality: The thiosulfate ion (S₂O₃²⁻) is a potent, soft nucleophile that rapidly attacks the bromomethyl group via SN​2 displacement, converting the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt.

  • Validation: Allow 30 minutes of contact time to ensure complete kinetic conversion before standard aqueous disposal.

References

  • Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851)
  • 5-(Bromomethyl)
  • A Comparative Analysis of the Alkylating Reactivity of 4-(bromomethyl)
  • Source: acs.
  • Source: acs.

Sources

Foundational

Thermodynamic Properties of 5-(Bromomethyl)-2-phenylbenzofuran: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) serves as a critical electrophilic intermediate. Characterized by a fused benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) serves as a critical electrophilic intermediate. Characterized by a fused benzofuran core, a phenyl substituent at the C2 position, and a highly reactive bromomethyl group at the C5 position, this compound is frequently utilized in the development of fluorescent probes, antimicrobial agents, and complex heterocyclic therapeutics[1].

For drug development professionals and process chemists, understanding the thermodynamic properties of this compound is not merely an academic exercise—it is a prerequisite for optimizing reaction scale-up, ensuring storage stability, and predicting pharmacokinetic behavior. This whitepaper provides an in-depth analysis of the structural thermodynamics, bond dissociation energies, and solvation energetics of 5-(Bromomethyl)-2-phenylbenzofuran, synthesizing empirical data with advanced computational models.

Structural Thermodynamics & C–Br Bond Dissociation

The thermodynamic stability and reactivity of 5-(Bromomethyl)-2-phenylbenzofuran are dictated by the interplay between the extended aromatic π -system and the aliphatic carbon-halogen bond.

The Benzofuran Core and Resonance Stabilization

The 2-phenylbenzofuran scaffold is a highly conjugated, pseudo-planar system. Density Functional Theory (DFT) calculations utilizing the GGA-PBE/6-31G(d,p) level of theory have demonstrated that 2-phenylbenzofuran derivatives possess significant resonance stabilization, which inherently lowers the standard molar enthalpy of formation ( Δf​H∘ ) compared to non-conjugated analogs[2]. The dihedral angle between the benzofuran and phenyl rings is typically minimal (< 0.3°), allowing for optimal orbital overlap and electron delocalization[2].

Carbon-Bromine (C–Br) Bond Dissociation Enthalpy

The primary locus of reactivity in this molecule is the bromomethyl group. The thermodynamics of its reactions are governed by the Carbon-Bromine Bond Dissociation Energy (BDE).

Direct experimental BDE data for complex bromomethyl heterocycles is scarce; however, structurally analogous compounds like benzyl bromide provide a reliable benchmark, exhibiting a gas-phase C–Br BDE of approximately 61 kcal/mol (255 kJ/mol)[3]. Advanced computational studies on bromomethanes and bromomethyl radicals using fourth-order Møller–Plesset perturbation theory (MP4) and B3LYP hybrid functionals confirm that the presence of an adjacent aromatic system significantly weakens the C–Br bond due to the resonance stabilization of the resulting radical or carbocation[4][5].

In 5-(Bromomethyl)-2-phenylbenzofuran, the C5 position of the benzofuran ring effectively stabilizes the developing positive charge (in SN​1 pathways) or radical species, lowering the activation energy ( ΔG‡ ) required for bond cleavage.

G R Reactants (R-CH2Br + Nu-) TS Transition State [Nu---CH2---Br]‡ R->TS Activation Energy (Ea) I Carbocation Intermediate (SN1 Pathway) R->I Heterolytic Cleavage P Products (R-CH2Nu + Br-) TS->P SN2 Pathway I->P SN1 Pathway

Caption: Thermodynamic energy profile for nucleophilic substitution of the bromomethyl group.

Thermochemical Profiling

Because 5-(Bromomethyl)-2-phenylbenzofuran is a specialized intermediate, its comprehensive thermodynamic profile is best established through a hybrid approach: empirical thermal analysis for phase transitions, and computational chemistry for gas-phase energetics.

Empirical Phase Transition Data

The compound exists as a solid at standard temperature and pressure (STP), with a molecular weight of 287.15 g/mol [1].

  • Melting Point ( Tm​ ): 90 – 92 °C (363.15 – 365.15 K)[1]. The relatively high melting point compared to unsubstituted benzofuran (which is a liquid at room temperature) is a direct consequence of increased molecular weight, enhanced π−π stacking interactions facilitated by the 2-phenyl group, and dipole-dipole interactions introduced by the polarized C–Br bond.

Predicted Thermodynamic Parameters

Using group additivity methods and DFT (B3LYP/6-311++G(d,p)) models validated on 2-phenylbenzofuran derivatives[6], the following thermodynamic parameters are estimated for the standard state (298.15 K, 1 atm):

Table 1: Physicochemical and Predicted Thermodynamic Parameters

ParameterValue / EstimateSource / Method
Molecular Weight 287.15 g/mol Empirical[1]
Melting Point ( Tm​ ) 90 – 92 °CEmpirical[1]
C–Br BDE (Gas Phase) ~61.5 ± 2.0 kcal/molComputed (DFT/B3LYP benchmark)[3]
Enthalpy of Formation ( Δf​Hgas∘​ ) ~15 - 25 kJ/molComputed (Group Additivity)
LogP (Octanol/Water) ~4.8 - 5.2Computed (Lipophilicity models)

Note: The highly positive LogP indicates that the dissolution of this compound in aqueous media is thermodynamically unfavorable (entropy-driven hydrophobic effect overriding the weak enthalpy of hydration).

Solvation Thermodynamics & Stability

For process chemists, the choice of solvent is dictated by the Gibbs free energy of solvation ( ΔGsolv​ ). 5-(Bromomethyl)-2-phenylbenzofuran is highly lipophilic.

  • Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): Dissolution is thermodynamically favorable ( ΔGmix​<0 ). The strong dipole moments of these solvents effectively solvate the polarizable C–Br bond through dipole-induced dipole interactions, while the hydrophobic core is accommodated by the solvent cavity. These solvents are ideal for SN​2 substitution reactions.

  • Protic Solvents (Water, Alcohols): Dissolution is thermodynamically restricted. Furthermore, in the presence of protic nucleophiles (like methanol or water), the compound is susceptible to solvolysis. The thermodynamic driving force for solvolysis is the formation of the highly stable hydrobromic acid (HBr) and the resonance-stabilized benzofuranyl-methyl ether/alcohol.

Experimental Validation Protocols

To ensure rigorous scientific integrity (E-E-A-T), researchers must validate the thermodynamic properties of their specific synthesized batches. Below are self-validating protocols for thermal characterization.

Protocol 1: Determination of Enthalpy of Fusion ( ΔHfus​ ) via DSC

Differential Scanning Calorimetry (DSC) provides precise measurements of heat capacity ( Cp​ ) and phase transition enthalpies.

Causality Check: Why use a hermetic pan? The C–Br bond can undergo thermal degradation (homolytic cleavage) at elevated temperatures. A hermetic pan prevents the volatilization of any early degradation products, ensuring the endothermic melting peak is not convoluted with vaporization or decomposition enthalpies.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This ensures the heat flow sensor is thermodynamically accurate.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 5-(Bromomethyl)-2-phenylbenzofuran into an aluminum hermetic pan. Seal the pan using a sample press.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp temperature at 10 °C/min from 25 °C to 150 °C.

    • Record the heat flow (W/g).

  • Data Analysis: Integrate the area under the endothermic peak observed between 90 °C and 92 °C to calculate the molar enthalpy of fusion ( ΔHfus​ in kJ/mol).

Protocol 2: Computational Verification of Geometry and Energetics

To predict reaction thermodynamics (e.g., nucleophilic substitution), researchers should perform DFT calculations.

Step-by-Step Methodology:

  • Initial Geometry: Construct the 3D model of 5-(Bromomethyl)-2-phenylbenzofuran using a standard builder (e.g., GaussView).

  • Optimization: Perform geometry optimization using the GGA-PBE or B3LYP functional with a 6-311++G(d,p) basis set[2][6].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (zero imaginary frequencies) and to extract the Zero-Point Energy (ZPE) correction.

  • Thermodynamic Output: Extract the thermally corrected enthalpy ( H ) and Gibbs free energy ( G ) at 298.15 K to compute reaction energy profiles ( ΔGrxn​ ).

G A 5-(Bromomethyl)-2-phenylbenzofuran (Solid State) B Empirical Calorimetry (DSC / TGA) A->B C Computational Chemistry (DFT / B3LYP) A->C D Phase Transitions (Melting Point: 90-92 °C) B->D E Heat Capacity (Cp) & Enthalpy of Fusion B->E F Geometry Optimization & ZPE Correction C->F H Comprehensive Thermodynamic Profile D->H E->H G C-Br Bond Dissociation Energy (~61 kcal/mol) F->G G->H

Caption: Workflow for empirical and computational thermodynamic profiling of the compound.

Conclusion

The thermodynamic profile of 5-(Bromomethyl)-2-phenylbenzofuran is defined by the juxtaposition of a highly stable, resonance-delocalized 2-phenylbenzofuran core and a labile, reactive C–Br bond. With a melting point of 90–92 °C and a relatively low C–Br bond dissociation energy (~61 kcal/mol), the compound is perfectly poised as a stable solid at room temperature that readily undergoes thermodynamically favorable substitution reactions in polar aprotic solvents. By employing rigorous DSC protocols and DFT computational models, researchers can accurately predict its behavior, ensuring high yields and safety in downstream pharmaceutical synthesis.

References

  • Paddison, S. J., et al. "Structures, Vibrational Frequencies, Thermodynamic Properties, and Bond Dissociation Energies of the Bromomethanes and Bromomethyl Radicals: an Ab Initio Study". The Journal of Physical Chemistry A, ACS Publications, 1998. Available at: [Link]

  • "Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study". Physical Chemistry Research, 2022. Available at: [Link]

  • "Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms". RSC Advances (via PMC), 2020. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(Bromomethyl)-2-phenylbenzofuran

Application Note: Synthesis, Isolation, and Validation of 5-(Bromomethyl)-2-phenylbenzofuran Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Validation of 5-(Bromomethyl)-2-phenylbenzofuran

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) Application: Intermediate for complex heterocyclic structures and bioactive molecule synthesis.

Introduction and Mechanistic Rationale

5-(Bromomethyl)-2-phenylbenzofuran is a highly versatile electrophilic building block utilized extensively in medicinal chemistry to introduce the 2-phenylbenzofuran pharmacophore into larger molecular scaffolds[1]. The presence of both the aromatic benzofuran core and the reactive aliphatic bromomethyl group allows for straightforward nucleophilic substitution (SN2) reactions, making it an ideal precursor for synthesizing antimicrobial, anticancer, and anti-inflammatory agents.

Causality in Reaction Design: The synthesis relies on a modified Blanc bromomethylation. By reacting 2-phenylbenzofuran with paraformaldehyde and hydrobromic acid (HBr) in an acetic acid solvent system, the reaction selectively functionalizes the 5-position.

  • Reagent Selection: Paraformaldehyde serves as a stable, solid source of formaldehyde. In the acidic medium, it depolymerizes and is protonated to form a highly reactive hydroxymethyl cation equivalent.

  • Regioselectivity: The oxygen atom in the benzofuran ring acts as an electron-donating group through resonance, activating the benzene ring. Steric hindrance from the 2-phenyl group and the inherent electronic distribution of the fused system direct the electrophilic attack predominantly to the C-5 position.

  • Solvent System: Glacial acetic acid is chosen because it effectively solubilizes the hydrophobic 2-phenylbenzofuran while tolerating the highly acidic conditions required for the generation of the electrophile without undergoing competing side reactions.

Synthetic Workflow

SynthesisWorkflow Step1 2-Phenylbenzofuran + Paraformaldehyde Step2 HBr / Acetic Acid (Thermal Activation) Step1->Step2 Step3 Electrophilic Aromatic Substitution (C-5) Step2->Step3 Step4 Aqueous Quench & Precipitation Step3->Step4 Step5 5-(Bromomethyl)- 2-phenylbenzofuran Step4->Step5

Workflow for the bromomethylation of 2-phenylbenzofuran.

Step-by-Step Experimental Protocol

Note: Benzyl bromides are potent lachrymators and alkylating agents. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Scale: 10 mmol (Standard Laboratory Scale)

Phase 1: Reagent Preparation and Initiation
  • Vessel Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is adequately vented through a gas scrubber to neutralize any escaping HBr fumes.

  • Dissolution: Add 2-phenylbenzofuran (1.94 g, 10.0 mmol) and paraformaldehyde (0.45 g, ~15.0 mmol formaldehyde equivalents) to the flask.

  • Solvent Addition: Suspend the solids in 10 mL of glacial acetic acid. Stir at room temperature for 5 minutes to ensure a homogeneous suspension.

Phase 2: Reaction Execution
  • Acid Addition: Slowly add 5 mL of a 33% solution of HBr in acetic acid dropwise via a syringe or addition funnel. Causality: Dropwise addition controls the initial exothermic depolymerization of paraformaldehyde and prevents the rapid evolution of gaseous HBr.

  • Heating: Gradually heat the reaction mixture to 70–80 °C using a thermostatically controlled oil bath. Maintain this mild reflux for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system. The product will appear as a new, lower-Rf UV-active spot compared to the starting material.

Phase 3: Quenching and Isolation
  • Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 50 mL of vigorously stirred ice-cold distilled water. Causality: The sudden change in solvent polarity dramatically decreases the solubility of the hydrophobic 5-(bromomethyl)-2-phenylbenzofuran, driving rapid crystallization and preventing the formation of oily impurities.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 15 mL portions of cold distilled water to remove residual acetic acid and HBr.

Phase 4: Purification and Validation
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling ethanol (or a hexane/ethyl acetate mixture). Allow to cool slowly to room temperature, then transfer to an ice bath to maximize yield.

  • Drying: Filter the purified crystals and dry under high vacuum at room temperature for 12 hours to afford the pure title compound.

Physicochemical Data & Validation Metrics

To ensure the protocol acts as a self-validating system, the isolated product must be verified against the following standard physicochemical parameters[1].

ParameterSpecificationAnalytical Purpose
Chemical Formula C15H11BrOExact mass determination.
Molecular Weight 287.16 g/mol Stoichiometric calculations for downstream SN2 reactions.
Appearance Off-white to pale yellow crystalline solidVisual indicator of purity (darkening indicates degradation or impurities).
Melting Point 90 – 92 °CPrimary validation of structural integrity and purity.
Structural Verification 1H NMR (CDCl3)Singlet at ~4.6 ppm (2H) confirms the presence of the -CH2Br group.

References

Application

Application Notes and Protocols: 5-(Bromomethyl)-2-phenylbenzofuran as a Strategic Alkylating Agent

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(Bromomethyl)-2-phenylbenzofuran as a key alkylating agent in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(Bromomethyl)-2-phenylbenzofuran as a key alkylating agent in organic synthesis and medicinal chemistry. We will explore the fundamental reactivity of this reagent, present detailed, validated protocols for its application, and discuss its role in the construction of complex, biologically active molecules. The causality behind experimental choices, safety considerations, and methods for product validation are emphasized throughout to ensure reproducible and reliable outcomes.

Introduction: The Benzofuran Scaffold and the Power of the Benzylic Bromide

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzofuran are found in numerous natural products and FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The 2-phenylbenzofuran subclass, in particular, has been a focus of research for developing agents targeting conditions like cancer and Alzheimer's disease.[2][4][5]

5-(Bromomethyl)-2-phenylbenzofuran emerges as a highly valuable synthetic intermediate.[6] Its utility stems from the bromomethyl group at the 5-position. This group functions as a benzylic bromide , a class of alkylating agents known for their enhanced reactivity compared to simple alkyl bromides.[7][8]

The Rationale for Enhanced Reactivity: The reactivity of the C-Br bond is significantly increased because the departure of the bromide ion during a nucleophilic substitution reaction (S_N1 or S_N2) leads to the formation of a resonance-stabilized benzylic carbocation or a stabilized transition state.[7][8] The positive charge can be delocalized into the extensive π-system of the benzofuran ring, lowering the activation energy of the reaction and making the carbon atom highly susceptible to nucleophilic attack.[8] This inherent reactivity allows for the efficient coupling of the 2-phenylbenzofuran core to a wide variety of nucleophilic substrates under relatively mild conditions.

Core Applications & Synthetic Strategy

5-(Bromomethyl)-2-phenylbenzofuran is primarily employed to introduce the 2-phenylbenzofuran-5-ylmethyl moiety into target molecules. This is a key strategy for structure-activity relationship (SAR) studies, where the bulky, aromatic benzofuran group can be appended to pharmacophores to enhance binding affinity, modulate solubility, or explore new interactions with biological targets.[9]

The primary reactions involve nucleophilic substitution, where various nucleophiles displace the bromide ion.[6]

Key Classes of Nucleophiles:

  • O-Alkylation: Phenols, alcohols, and carboxylic acids.

  • N-Alkylation: Primary and secondary amines, anilines, and heterocyclic compounds like imidazoles and piperazines.[9]

  • S-Alkylation: Thiols and thiophenols.

  • C-Alkylation: Enolates and other carbon nucleophiles.

The general synthetic approach is outlined below:

G reagent 5-(Bromomethyl)-2-phenylbenzofuran (Alkylating Agent) workup Aqueous Workup & Extraction reagent->workup React with nucleophile Nucleophile (R-OH, R-NH₂, R-SH, etc.) nucleophile->workup base Base (K₂CO₃, Cs₂CO₃, Et₃N) base->workup solvent Polar Aprotic Solvent (DMF, Acetonitrile) solvent->workup product Alkylated Product (2-Phenylbenzofuran Derivative) purify Column Chromatography workup->purify Crude Product analyze Characterization (NMR, MS, etc.) purify->analyze Pure Product analyze->product

Caption: General workflow for alkylation using 5-(Bromomethyl)-2-phenylbenzofuran.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol details the synthesis of a 2-phenylbenzofuran ether derivative, a common structural motif in bioactive molecules.

Objective: To synthesize 5-((4-methoxyphenoxy)methyl)-2-phenylbenzofuran.

Materials:

  • 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes.

    • Scientist's Note (Rationale): Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent. K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Using a slight excess of the phenol and a 2-fold excess of the base ensures the reaction proceeds to completion.

  • Addition of Alkylating Agent: Dissolve 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% EtOAc in hexanes). The disappearance of the starting bromomethyl compound indicates reaction completion (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Scientist's Note (Rationale): Pouring the DMF solution into water precipitates the organic product while dissolving the inorganic salts (KBr, excess K₂CO₃). Multiple extractions with EtOAc ensure complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Scientist's Note (Rationale): Washing with water removes residual DMF. The brine wash removes residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol describes the synthesis of a tertiary amine derivative, a key step in preparing compounds targeting G-protein coupled receptors or ion channels.

Objective: To synthesize 1-((2-phenylbenzofuran-5-yl)methyl)piperidine.

Materials:

  • 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq)

  • Piperidine (1.2 eq)

  • Caesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, combine 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq) and caesium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the suspension at room temperature.

    • Scientist's Note (Rationale): Caesium carbonate is a stronger base than K₂CO₃ and is often more effective for N-alkylation, especially with less nucleophilic amines. Its greater solubility in organic solvents can also accelerate the reaction. Acetonitrile is a good polar aprotic solvent for S_N2 reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting bromide.

  • Workup: Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated solution of NaHCO₃ to remove any HBr byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can often be of high purity, but if necessary, it can be purified by flash chromatography.

  • Validation: Confirm the identity and purity of the product by NMR and MS analysis.

Reactivity and Substrate Scope

The success of the alkylation reaction depends on the nucleophilicity of the substrate and the reaction conditions. The table below summarizes typical conditions and expected outcomes for various nucleophiles.

Nucleophile ClassExample SubstrateBaseSolventTypical Temp. (°C)Expected YieldScientist's Note
Phenols 4-ChlorophenolK₂CO₃, Cs₂CO₃DMF, ACN25 - 70HighElectron-withdrawing groups on the phenol may require slightly more forcing conditions.
Aliphatic Alcohols CyclohexanolNaHTHF, DMF0 - 25ModerateRequires a strong base like NaH to form the alkoxide. Must be performed under strictly anhydrous conditions.
Secondary Amines MorpholineK₂CO₃, Et₃NACN, DCM25HighGenerally facile reactions. Triethylamine (Et₃N) can be used as both a base and a solvent.
Anilines AnilineK₂CO₃DMF50 - 80ModerateLess nucleophilic than aliphatic amines; may require higher temperatures.
Thiols ThiophenolK₂CO₃ACN25Very HighThiolates are excellent nucleophiles, leading to rapid and clean reactions.
Carboxylic Acids Benzoic AcidCs₂CO₃DMF25 - 50HighForms a benzofuran ester, a useful intermediate that can be later hydrolyzed if needed.

Safety & Handling

  • 5-(Bromomethyl)-2-phenylbenzofuran is a potent alkylating agent and should be treated as a potential mutagen. Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves are suitable).

  • Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Alkylating agents can cause severe irritation and are often lachrymatory.[10]

Mechanistic Considerations

The alkylation reactions with 5-(Bromomethyl)-2-phenylbenzofuran predominantly follow an S_N2 (bimolecular nucleophilic substitution) mechanism, especially with good nucleophiles in polar aprotic solvents.

Caption: The S_N2 mechanism for alkylation.

In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" occurs in a single, concerted step, leading to the formation of a new bond and the breaking of the C-Br bond simultaneously. For reactions involving weaker nucleophiles or under conditions that favor carbocation formation (e.g., protic solvents), an S_N1 mechanism may compete, proceeding through the resonance-stabilized benzylic carbocation intermediate.

References

  • 2-Phenylbenzofuran - Wikipedia . Wikipedia. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds . National Center for Biotechnology Information (PMC). [Link]

  • 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling . PubMed. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review . Atlantis Press. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . National Center for Biotechnology Information (PMC). [Link]

  • Chapter 17 Allylic and Benzylic Reactivity . University of Calgary. [Link]

  • Reactions at the Benzylic Position . Chemistry LibreTexts. [Link]

  • Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides . ACS Publications. [Link]

  • Benzylic Bromination . Chemistry Steps. [Link]

  • Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes . ChemPubSoc Europe. [Link]

  • Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol . ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . MDPI. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone . PubMed. [Link]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans . Organic Chemistry Portal. [Link]

  • The Role of Alkylation in Chemical Synthesis and Fuel Production . Walsh Medical Media. [Link]

  • An update on benzofuran inhibitors: a patent review . ResearchGate. [Link]

  • Polyfunctional alkylating agents pharmacology . Medcrine. [Link]

Sources

Method

Application Note: Cross-Coupling Strategies for 5-(Bromomethyl)-2-phenylbenzofuran in Medicinal Chemistry

Introduction & Chemical Profile The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) is a highly versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) is a highly versatile building block featuring a fused benzofuran core, a 2-position phenyl ring, and a highly reactive bromomethyl electrophilic center at the 5-position[1].

While the bromomethyl group readily undergoes classical SN​2 substitution, transition-metal-catalyzed cross-coupling offers a vastly superior approach for constructing complex C(sp3)−C(sp2) and C(sp3)−N architectures. This application note details field-proven, self-validating protocols for the Palladium-catalyzed cross-coupling of 5-(Bromomethyl)-2-phenylbenzofuran, providing researchers with the mechanistic insights necessary to optimize yields and suppress side reactions.

Mechanistic Insights & Causality in Experimental Design

When subjecting a benzylic bromide to Palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction), several unique mechanistic variables must be controlled:

  • Oxidative Addition at C(sp3)−Br : Unlike aromatic halides, the oxidative addition of Palladium(0) into a benzylic C(sp3)−Br bond is highly facile. However, the resulting π -benzyl palladium intermediate can be prone to off-target reactivity[2].

  • Suppression of β -Hydride Elimination : A common failure mode in alkyl cross-coupling is β -hydride elimination, which yields alkene byproducts. Fortunately, 5-(Bromomethyl)-2-phenylbenzofuran is a primary benzylic halide lacking β -hydrogens, rendering this pathway structurally impossible. This allows for near-quantitative conversion if homocoupling is avoided.

  • Ligand Selection (Causality) : To prevent the homocoupling of the benzylic bromide (yielding 1,2-bis(2-phenylbenzofuran-5-yl)ethane), electron-rich, bulky phosphine ligands are required. Tricyclohexylphosphine ( PCy3​ ) or its tetrafluoroborate salt ( PCy3​⋅HBF4​ ) significantly accelerates the transmetalation step relative to standard PPh3​ , pushing the catalytic cycle forward before homocoupling can occur[2].

  • Base and Solvent Dynamics : The choice of base is critical. While K2​CO3​ is standard, Cs2​CO3​ in a biphasic Toluene/ H2​O system provides optimal solubility for the boronate complex, driving the transmetalation step while minimizing the aqueous hydrolysis of the bromomethyl group[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar-Benzofuran)Br Pd0->OxAdd 5-(Bromomethyl)-2-phenylbenzofuran TransMet Transmetalation Pd(II)(Ar-Benzofuran)(Ar') OxAdd->TransMet Ar'-B(OH)2, Cs2CO3 RedElim Reductive Elimination C(sp3)-C(sp2) Bond Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for benzylic bromides.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the Suzuki-Miyaura cross-coupling between 5-(Bromomethyl)-2-phenylbenzofuran and phenylboronic acid. The data highlights the necessity of specific ligand-base pairings to achieve >90% yields.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ None K2​CO3​ THF / H2​O 8045% (High homocoupling)
2 Pd(OAc)2​ PPh3​ K2​CO3​ Toluene / H2​O 8068%
3 Pd(OAc)2​ Xantphos Cs2​CO3​ Dioxane / H2​O 9072%
4 Pd(OAc)2​ PCy3​⋅HBF4​ Cs2​CO3​ Toluene / H2​O 80 94% (Optimal)
5 PdCl2​(dppf) None K3​PO4​ DMF / H2​O 8055% (Hydrolysis noted)

Experimental Protocols

Protocol A: Suzuki-Miyaura C(sp3)−C(sp2) Cross-Coupling

This self-validating protocol utilizes the optimized conditions (Entry 4) to synthesize diarylmethane derivatives. The use of a biphasic solvent system requires rigorous degassing to prevent catalyst oxidation.

Reagents Required:

  • 5-(Bromomethyl)-2-phenylbenzofuran (1.0 mmol, 287.15 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(OAc)2​ (0.05 mmol, 11.2 mg)

  • PCy3​⋅HBF4​ (0.10 mmol, 36.8 mg)

  • Cs2​CO3​ (2.0 mmol, 651.6 mg)

  • Toluene / Deionized H2​O (10:1 ratio, 11 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing : To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the 5-(Bromomethyl)-2-phenylbenzofuran, arylboronic acid, and Cs2​CO3​ .

  • Solvent Addition : Add 10 mL of Toluene and 1 mL of H2​O . Seal the flask with a rubber septum.

  • Deoxygenation : Subject the biphasic mixture to three cycles of freeze-pump-thaw, or vigorously bubble ultra-pure Argon through the solution for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like PCy3​ into unreactive phosphine oxides.

  • Catalyst Introduction : Under a positive pressure of Argon, quickly remove the septum and add Pd(OAc)2​ and PCy3​⋅HBF4​ . Re-seal and flush the headspace with Argon for 2 minutes.

  • Reaction : Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor via TLC (Hexanes/EtOAc 9:1) until the benzylic bromide is consumed (typically 4–6 hours).

  • Workup : Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and 10 mL of brine. Separate the organic layer, extract the aqueous layer twice with 15 mL EtOAc, and dry the combined organics over anhydrous Na2​SO4​ .

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc).

Protocol B: Palladium-Catalyzed Benzylic Amination

While aliphatic amines can alkylate 5-(Bromomethyl)-2-phenylbenzofuran without a catalyst, coupling deactivated or sterically hindered anilines requires Palladium to achieve high yields without polyalkylation[4].

Step-by-Step Methodology:

  • In a glovebox, charge a vial with 5-(Bromomethyl)-2-phenylbenzofuran (1.0 mmol), the target aniline (1.2 mmol), Pd2​(dba)3​ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 mmol).

  • Add 5 mL of anhydrous, degassed Toluene.

  • Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Cool, filter through a pad of Celite (eluting with Dichloromethane), concentrate, and purify via chromatography. Causality: Xantphos forces a wide bite-angle on the Pd center, promoting rapid reductive elimination of the C(sp3)−N bond before β -elimination or decomposition can occur.

Experimental Workflow Visualization

ExpWorkflow Prep 1. Reagent Preparation Degas 2. Rigorous Degassing (Ar) Prep->Degas React 3. Cross-Coupling (80°C, Biphasic) Degas->React Workup 4. Aqueous Extraction React->Workup Purify 5. Flash Chromatography Workup->Purify

Caption: Standardized workflow for the biphasic Suzuki-Miyaura cross-coupling of benzylic bromides.

References

  • Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851)
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)
  • (PDF)
  • Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines.

Sources

Application

Application Note: 5-(Bromomethyl)-2-phenylbenzofuran in the Synthesis of Bioactive Molecules

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic functionalization, mechanistic causality, and validated protocols for benzofuran-based drug discovery. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic functionalization, mechanistic causality, and validated protocols for benzofuran-based drug discovery.

Introduction & Strategic Significance

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for anticancer, antimicrobial, and anti-inflammatory agents [1]. Specifically, 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2) has emerged as a highly versatile electrophilic building block. The strategic placement of the phenyl group at the C2 position provides essential hydrophobic interactions for target binding, while the bromomethyl group at the C5 position acts as a reactive linchpin for late-stage functionalization [2].

Unlike aryl halides that require transition-metal catalysis for cross-coupling, the primary benzylic bromide in 5-(bromomethyl)-2-phenylbenzofuran is exquisitely primed for bimolecular nucleophilic substitution ( SN​2 ). This allows researchers to rapidly generate libraries of hybrid molecules—such as benzofuran-imidazoles, thioethers, and secondary amines—by coupling the core with diverse pharmacophores. These derivatives have shown profound efficacy in modulating biological pathways, including the inhibition of Polo-like kinase 1 (PLK1) and the PI3K/Akt signaling cascade [2, 3].

Physicochemical & Structural Profiling

Understanding the physicochemical properties of the starting material is critical for predicting solubility, reactivity, and downstream purification strategies.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-phenylbenzofuran

PropertyValue / DescriptionExperimental Implication
CAS Number 152862-81-2 [1]Standard identifier for procurement and safety data.
Molecular Formula C15​H11​BrO High carbon/halogen ratio indicates strong lipophilicity.
Molecular Weight 287.15 g/mol Ideal molecular weight for a fragment-based building block.
Reactivity Profile Benzylic ElectrophileHighly susceptible to SN​2 attack; prone to hydrolysis if exposed to strong aqueous bases (e.g., NaOH).
Solubility Soluble in DMF, MeCN, DCMRequires polar aprotic solvents for optimal SN​2 reaction kinetics.

Mechanistic Insights: The Power of the Bromomethyl Group

The choice of 5-(bromomethyl)-2-phenylbenzofuran over its chloromethyl or hydroxymethyl counterparts is rooted in chemical kinetics. The bromide ion is an exceptional leaving group due to its large atomic radius, which diffuses the negative charge in the transition state. Because the reactive carbon is a primary benzylic center, steric hindrance is minimized, and the adjacent aromatic ring stabilizes the SN​2 transition state via orbital overlap.

Causality in Experimental Design: When designing substitution reactions with this compound, the choice of base and solvent is paramount.

  • Solvent: Polar aprotic solvents (like DMF or Acetonitrile) are mandatory. They solvate the counter-cation (e.g., K+ ) but leave the nucleophile unsolvated and highly reactive.

  • Base: Mild, non-nucleophilic bases such as Potassium Carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA) must be used. Using strong nucleophilic bases like Sodium Hydroxide ( NaOH ) will result in competitive hydrolysis, converting the bromomethyl group into a hydroxymethyl group and drastically reducing the yield of the desired target.

Workflow SM1 5-(Bromomethyl)- 2-phenylbenzofuran Rxn SN2 Alkylation (K2CO3, DMF, 80°C) SM1->Rxn SM2 Nitrogen/Sulfur Nucleophile SM2->Rxn Workup Aqueous Quench & Solvent Extraction Rxn->Workup Product Functionalized Benzofuran Hybrid Workup->Product

Caption: General synthetic workflow for nucleophilic substitution of 5-(bromomethyl)-2-phenylbenzofuran.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure scientific integrity and high yields.

Protocol A: Synthesis of Benzofuran-Imidazole Hybrids (Anticancer Targets)

Benzofuran-imidazole hybrids are potent cytotoxic agents that disrupt tumor cell proliferation [2]. This protocol details the N -alkylation of imidazole.

Reagents:

  • 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq, 1.0 mmol, 287 mg)

  • Imidazole (1.2 eq, 1.2 mmol, 82 mg)

  • Anhydrous K2​CO3​ (2.0 eq, 2.0 mmol, 276 mg)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend K2​CO3​ in anhydrous DMF. Add imidazole and stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the base to deprotonate the imidazole, generating the highly nucleophilic imidazolide anion before the electrophile is introduced, thereby minimizing side reactions.

  • Electrophile Addition: Add 5-(bromomethyl)-2-phenylbenzofuran portion-wise to the suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide (UV-active, Rf​≈0.7 ) will disappear, replaced by a highly polar product spot ( Rf​≈0.2 ) that stains positive with Dragendorff's reagent (indicating a basic nitrogen).

  • Aqueous Quench & Extraction: Cool to room temperature and pour the mixture into 25 mL of ice-cold distilled water.

    • Causality: DMF is infinitely miscible with water. Pouring the reaction into water forces the highly hydrophobic benzofuran-imidazole product to precipitate out, allowing for crude isolation via vacuum filtration.

  • Purification: Dissolve the crude solid in Dichloromethane (DCM), wash with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

  • Analytical Validation ( 1H NMR): Confirm success by observing the disappearance of the benzylic CH2​−Br singlet at ∼4.6 ppm and the appearance of a new CH2​−N singlet shifted upfield to ∼5.2 ppm (due to the deshielding effect of the adjacent aromatic imidazole ring).

Protocol B: Synthesis of Thioether-Linked Probes

Thioether linkages are frequently utilized in the development of fluorescent probes and allosteric kinase inhibitors [4].

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 5-(bromomethyl)-2-phenylbenzofuran (1.0 eq) in Acetonitrile (MeCN). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Thiol Addition: Add the desired aryl or alkyl thiol (1.1 eq) dropwise at 0 °C.

    • Causality: Thiols are highly polarizable, "soft" nucleophiles that react exceptionally fast with benzylic bromides. Conducting the reaction at 0 °C to room temperature prevents the oxidative dimerization of the thiol into a disulfide byproduct.

  • Execution: Stir at room temperature for 2 hours.

  • Workup: Evaporate the MeCN under reduced pressure. Partition the residue between EtOAc and 1M HCl.

    • Causality: The 1M HCl wash protonates the DIPEA, rendering it water-soluble and easily removed in the aqueous layer, leaving the neutral thioether product in the organic layer.

Pharmacological Mechanism of Action

Derivatives synthesized from 5-(bromomethyl)-2-phenylbenzofuran frequently act as kinase inhibitors. For instance, substitution with specific nitrogenous heterocycles yields compounds that bind to the Polo-Box Domain (PBD) of PLK1 or inhibit the PI3K/Akt pathway [2].

By occupying the hydrophobic pockets of these kinases (facilitated by the 2-phenylbenzofuran core), these molecules disrupt the downstream signaling required for tumor cell cycle progression, ultimately triggering apoptosis.

MOA Drug Benzofuran Hybrid (Inhibitor) Kinase Target Kinase (e.g., PLK1, PI3K) Drug->Kinase Allosteric/Orthosteric Inhibition Proliferation Tumor Cell Proliferation Kinase->Proliferation Downregulated Apoptosis Apoptotic Pathways Kinase->Apoptosis Upregulated

Caption: Pharmacological mechanism of action for benzofuran-derived kinase inhibitors.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Yield / High Starting Material Recovery Weak nucleophile or insufficient base deprotonation.Switch from K2​CO3​ to a stronger base like Cs2​CO3​ or NaH to fully generate the nucleophilic anion.
Formation of Hydroxymethyl Byproduct Presence of water in the solvent or use of hydroxide bases.Ensure DMF/MeCN is strictly anhydrous. Avoid NaOH or KOH ; use non-nucleophilic bases.
Multiple Spots on TLC Over-alkylation (if using primary amines).Use a large excess (3-5 eq) of the primary amine to statistically favor mono-alkylation, or utilize a reductive amination route via the aldehyde derivative.

References

  • National Institutes of Health (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved March 24, 2026, from[Link]

  • ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity. Retrieved March 24, 2026, from [Link]

  • ACS Publications. Multigram Synthesis of BMS-929075, an Allosteric, Palm Site Inhibitor of HCV NS5B Replicase, Involving the Synthesis of a Highly Functionalized Benzofuran through a Telescoped Process. Retrieved March 24, 2026, from [Link]

Method

Application Note: Late-Stage Functionalization of 5-(Bromomethyl)-2-phenylbenzofuran for Drug Discovery

Executive Summary The 2-phenylbenzofuran scaffold is a privileged structural motif in medicinal chemistry, naturally occurring in legumes and mulberries, and widely investigated for its antioxidant and anti-leishmaniasis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenylbenzofuran scaffold is a privileged structural motif in medicinal chemistry, naturally occurring in legumes and mulberries, and widely investigated for its antioxidant and anti-leishmaniasis properties[1]. Within synthetic drug discovery, 5-(Bromomethyl)-2-phenylbenzofuran serves as a highly versatile, electrophilic building block[2]. The strategic placement of a benzylic bromomethyl group at the 5-position allows for rapid, late-stage divergent functionalization via bimolecular nucleophilic substitution (SN2).

This application note provides a comprehensive, self-validating protocol for the functionalization of 5-(Bromomethyl)-2-phenylbenzofuran. By detailing the mechanistic causality behind reagent selection and providing step-by-step methodologies, this guide empowers researchers to efficiently generate libraries of bioactive derivatives targeting neurodegenerative diseases, hormone receptors, and sleep disorders.

Mechanistic Rationale & Chemical Context

The reactivity of 5-(Bromomethyl)-2-phenylbenzofuran is fundamentally driven by the electronic environment of the benzofuran core.

  • The Electrophilic Handle: The benzylic carbon attached to the bromine atom is highly activated. The adjacent aromatic system stabilizes the SN2 transition state through orbital overlap, significantly lowering the activation energy required for nucleophilic attack[2].

  • Solvent & Base Causality: Functionalization is optimally performed in polar aprotic solvents (e.g., Acetonitrile, DMF). These solvents solvate cations but leave nucleophilic anions (or lone pairs on amines) exposed and highly reactive. Mild, heterogeneous bases like Potassium Carbonate (K2CO3) are preferred over soluble organic bases (like Triethylamine) to neutralize the HBr byproduct without risking the formation of competing quaternary ammonium salts with the highly reactive benzylic bromide.

SyntheticWorkflow SM 5-(Bromomethyl)- 2-phenylbenzofuran Cond Polar Aprotic Solvent + Mild Base SM->Cond NucN N-Nucleophiles (Amines) Cond->NucN NucS S-Nucleophiles (Thiols) Cond->NucS NucO O-Nucleophiles (Alcohols) Cond->NucO ProdN Alkylamines (Aβ Inhibitors) NucN->ProdN SN2 ProdS Thioethers (ER Ligands) NucS->ProdS SN2 ProdO Ethers (MT2 Ligands) NucO->ProdO SN2

Synthetic workflow for divergent functionalization of 5-(Bromomethyl)-2-phenylbenzofuran.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can confirm the success of each step before proceeding, preventing the downstream carryover of failed reactions.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Target Application: Synthesis of dimethylamino derivatives for Alzheimer's disease research[3].

Reagents: 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq), Amine (1.2 eq), K2CO3 (2.0 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(Bromomethyl)-2-phenylbenzofuran (1.0 mmol) in 5 mL of anhydrous MeCN in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: MeCN provides optimal polarity to accelerate the SN2 reaction while remaining easily removable during workup.

  • Base Addition: Add finely powdered K2CO3 (2.0 mmol) to the solution. Stir the suspension for 5 minutes.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the amine (1.2 mmol) dropwise over 10 minutes.

    • Causality: The reaction is exothermic. Cooling prevents over-alkylation (especially with primary amines) and suppresses potential elimination side-reactions.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation Check (IPC): Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate system. The starting material (UV active, Rf ≈ 0.8) should completely disappear, replaced by a more polar product spot (Rf ≈ 0.3–0.5) that stains positively with ninhydrin.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL).

    • Causality: Water dissolves the inorganic salts (KBr, K2CO3) and removes the MeCN, partitioning the organic product exclusively into the Ethyl Acetate layer.

  • Purification & Final Validation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

    • Validation Check:1H-NMR analysis must show the disappearance of the benzylic CH2-Br singlet (typically ~4.6 ppm) and the appearance of a new, upfield-shifted CH2-N singlet (typically ~3.5–3.8 ppm).

Protocol B: S-Alkylation (Synthesis of Thioethers)

Target Application: Synthesis of selective estrogen receptor (ER) ligands[4].

Reagents: 5-(Bromomethyl)-2-phenylbenzofuran (1.0 eq), Thiol (1.1 eq), Cs2CO3 (1.5 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve the thiol (1.1 mmol) in 3 mL of anhydrous DMF at room temperature.

  • Thiolate Generation: Add Cs2CO3 (1.5 mmol) and stir for 15 minutes.

    • Causality: Cesium carbonate is highly soluble in DMF and rapidly deprotonates the thiol to generate a highly nucleophilic thiolate anion. The large cesium cation weakly coordinates the thiolate, maximizing its reactivity.

  • Electrophile Addition: Slowly add a solution of 5-(Bromomethyl)-2-phenylbenzofuran (1.0 mmol in 2 mL DMF) dropwise to the thiolate mixture.

  • Reaction & Self-Validation: Stir at room temperature for 2 hours.

    • Validation Check (IPC): TLC (8:2 Hexane:Ethyl Acetate) will show rapid consumption of the bromide. Thioethers typically run close to the starting material but can be distinguished via iodine staining.

  • Workup: Pour the mixture into 20 mL of ice water to precipitate the product. Filter the solid and wash with cold water.

    • Causality: DMF is highly water-miscible. Pouring into a large excess of water efficiently removes the solvent and inorganic salts, often yielding a crude product pure enough to bypass column chromatography.

Quantitative Data Summary

The table below summarizes the optimized functionalization parameters and expected outcomes based on the nucleophile class.

Nucleophile TypeReagents & ConditionsReaction TimeTypical YieldPrimary Biological Application
Secondary Amines K2CO3, MeCN, 0 °C to RT4–6 h75–90%Aβ Aggregation Inhibitors[3]
Primary Amines DIPEA, DMF, RT6–8 h60–80%MT2 Melatonin Ligands[5]
Thiols Cs2CO3, DMF, RT2–4 h80–95%Estrogen Receptor Ligands[4]
Phenols / Alcohols NaH, THF, 0 °C to RT12 h50–70%Antioxidant Scaffolds[1]

Downstream Biological Applications

The functionalized derivatives of 5-(Bromomethyl)-2-phenylbenzofuran have demonstrated profound efficacy across multiple therapeutic areas:

  • Neuroprotection (Alzheimer's Disease): Derivatives functionalized with a dimethylamino group at the p-position exhibit excellent inhibitory activity against Amyloid-β (Aβ) fibril formation. Specifically, these compounds alleviate mitochondrial damage and possess strong protective effects against Aβ-induced cytotoxicity, validated via ThT fluorescence and MTT assays[3].

  • Endocrinology (Estrogen Receptors): Intermediate diols and highly functionalized 2-phenylbenzofuran derivatives show high binding affinities for Estrogen Receptor (ER) subtypes. Specific structural tuning allows for the development of highly selective ERβ or ERα agonists[4].

  • Sleep Disorders (Melatonin Receptors): N-(2-phenylbenzofuran-3-yl) ethyl amide derivatives have been synthesized and evaluated as potent MT2 melatonin receptor selective ligands. The benzofuran core provides superior metabolic stability compared to endogenous melatonin[5].

BioMechanism Deriv 2-Phenylbenzofuran Derivatives Agg Aβ Fibril Aggregation Deriv->Agg Inhibits Mito Mitochondrial Damage Deriv->Mito Alleviates Abeta Amyloid-β Monomers Abeta->Agg Pathogenesis Agg->Mito Cytotoxicity Surv Neuronal Survival Mito->Surv Cell Death

Mechanism of 2-phenylbenzofuran derivatives in preventing Aβ-induced mitochondrial damage.

References

  • Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851)
  • Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 2-Phenylbenzofuran Source: Wikipedia URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Application

Application Note: Catalytic Substitution Systems for 5-(Bromomethyl)-2-phenylbenzofuran

Introduction & Chemical Context 5-(Bromomethyl)-2-phenylbenzofuran is a highly versatile heterocyclic building block characterized by a fused benzofuran core, a stabilizing 2-phenyl substituent, and a highly reactive bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-(Bromomethyl)-2-phenylbenzofuran is a highly versatile heterocyclic building block characterized by a fused benzofuran core, a stabilizing 2-phenyl substituent, and a highly reactive bromomethyl group at the 5-position[1]. While benzylic bromides readily undergo classical SN​2 substitutions, their high reactivity often leads to undesired side reactions, such as Wurtz-type homocoupling, premature hydrolysis, or elimination under harsh basic conditions.

To achieve high-yielding, selective functionalization, modern synthetic workflows rely on advanced catalytic systems. This application note details three state-of-the-art catalytic methodologies for the substitution of 5-(Bromomethyl)-2-phenylbenzofuran: Palladium-Catalyzed Cross-Coupling , Visible-Light Photoredox Catalysis , and Synergistic Phase-Transfer Catalysis (PTC) .

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary catalytic systems discussed in this protocol.

Catalytic SystemCatalyst / ReagentsTypical Nucleophile / PartnerSolvent SystemTemp (°C)Time (h)Expected Yield
Suzuki-Miyaura Cross-Coupling PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), Cs₂CO₃Aryltrifluoroborates / Boronic AcidsTHF/H₂O (10:1)60–8012–2485–95%[2]
Photoredox Carbocation Generation Ir(ppy)₃ (0.5 mol%), Blue LEDArenes, Azoles (Friedel-Crafts type)CH₃CN25 (RT)12–2470–90%[3]
Synergistic Phase-Transfer Catalysis Bis-urea HBD + Onium Salt (10 mol%)Alkali Metal Fluorides (KF)PhCF₃ / H₂O25 (RT)24–4880–98%[4]
Palladium-Catalyzed Carboxylation Pd(OH)₂/C (2.5 wt%), TBAB (10 mol%)Carbon Monoxide (CO), H₂OTHF110480–95%[5]

Visible-Light Photoredox Catalysis (Carbocation Generation)

Mechanistic Rationale

Traditional Friedel-Crafts alkylations or azolations of benzylic bromides require harsh Lewis acids and elevated temperatures, which are often incompatible with sensitive functional groups. Photoredox catalysis bypasses this by utilizing consecutive single-electron transfer (SET) processes[3]. An excited photocatalyst, such as *Ir(III), reduces the benzylic bromide to a benzylic radical. A subsequent SET oxidation of this radical by the resulting Ir(IV) species generates a highly reactive, destabilized benzylic carbocation under exceptionally mild, room-temperature conditions[3].

PhotoredoxCarbocation Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir4 Ir(IV) Oxidized State Ir3_star->Ir4 SET 1 (-e⁻) Ir4->Ir3 SET 2 (+e⁻) RBr 5-(Bromomethyl)- 2-phenylbenzofuran Radical Benzylic Radical (R•) RBr->Radical SET 1 (from *Ir(III)) -Br⁻ Cation Benzylic Cation (R⁺) Radical->Cation SET 2 (to Ir(IV)) Product Substituted Product Cation->Product Nucleophilic Attack Nu Nucleophile (Nu:) Nu->Product

Fig 1: Photoredox cycle for benzylic carbocation generation and substitution.

Self-Validating Protocol: Photoredox Azolation
  • Preparation: In an oven-dried 10 mL Schlenk tube, add 5-(Bromomethyl)-2-phenylbenzofuran (1.0 equiv, 0.5 mmol), the desired azole nucleophile (1.5 equiv), and Ir(ppy)3​ (0.5 mol%).

  • Degassing (Critical Step): Dissolve the mixture in anhydrous CH3​CN (5.0 mL). Seal the tube with a rubber septum and sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher that will rapidly deactivate the *Ir(III) excited state, halting the catalytic cycle.

  • Irradiation: Place the tube 2 cm away from a 450 nm blue LED light source. Stir vigorously at room temperature for 16 hours.

  • Validation Checkpoint: The solution should exhibit a sustained, bright luminescence. A shift to a dark, opaque black indicates catalyst degradation (likely due to oxygen ingress).

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Synergistic Phase-Transfer Catalysis (Nucleophilic Substitution)

Mechanistic Rationale

Substituting benzylic bromides with challenging inorganic nucleophiles (like alkali metal fluorides) is notoriously difficult due to their low solubility in organic solvents and high hydration energy[4]. Synergistic phase-transfer catalysis solves this by pairing an achiral onium salt with a chiral bis-urea hydrogen bond donor (HBD). The onium salt extracts the nucleophile into the organic phase, while the HBD forms a well-characterized ternary complex that activates the nucleophile and dictates the spatial approach to the benzylic carbon, enabling high-yield, enantioconvergent substitution[4].

PTCWorkflow Step1 1. Biphasic Setup Org: Substrate + HBD Aq: KF + Onium Salt Step2 2. Interfacial Transfer Ternary Complex Formation Step1->Step2 Step3 3. Nucleophilic Attack (Enantiodiscrimination) Step2->Step3 Step4 4. Phase Separation & Product Isolation Step3->Step4

Fig 2: Synergistic phase-transfer catalysis workflow for nucleophilic substitution.

Self-Validating Protocol: Biphasic Fluorination
  • Biphasic Setup: To a reaction vial, add 5-(Bromomethyl)-2-phenylbenzofuran (0.2 mmol), chiral bis-urea HBD catalyst (10 mol%), and tetrabutylammonium bromide (TBAB, 10 mol%).

  • Solvent Addition: Add trifluorotoluene ( PhCF3​ , 2.0 mL) to dissolve the organic components.

  • Nucleophile Introduction: Add an aqueous solution of Potassium Fluoride (KF, 3.0 equiv in 0.5 mL H2​O ).

  • Reaction Execution: Stir the biphasic mixture vigorously (≥ 1000 rpm) at room temperature for 24-48 hours. Causality: High-speed stirring maximizes the interfacial surface area, which is the rate-limiting physical boundary for the formation of the HBD-onium-fluoride ternary complex.

  • Validation Checkpoint: Stop the stirring momentarily. The mixture should rapidly separate into two distinct, clear layers. Persistent emulsions suggest incomplete phase transfer or salt precipitation; add 0.5 mL of brine to break the emulsion.

  • Isolation: Extract the aqueous layer twice with CH2​Cl2​ . Combine the organic layers, dry over MgSO4​ , and purify via silica gel chromatography.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

Forming C(sp3)−C(sp2) bonds directly from benzylic bromides is highly desirable for expanding the benzofuran scaffold. The Suzuki-Miyaura coupling utilizes a Pd(0)/Pd(II) cycle. The choice of PdCl2​(dppf) is deliberate: the bidentate dppf ligand enforces a specific bite angle that stabilizes the benzylpalladium(II) intermediate and suppresses undesired β -hydride elimination (though benzylic systems lack β -hydrogens, the ligand prevents other decomposition pathways like homocoupling)[2]. A mild base ( Cs2​CO3​ ) is utilized to facilitate transmetalation without hydrolyzing the benzylic bromide.

Self-Validating Protocol: Benzylic Arylation
  • Reagent Assembly: In a Schlenk flask, combine 5-(Bromomethyl)-2-phenylbenzofuran (1.0 equiv), arylboronic acid (1.2 equiv), PdCl2​(dppf)⋅CH2​Cl2​ (5 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of THF/Water (10:1 v/v, 0.1 M concentration). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation.

  • Heating: Heat the mixture to 70 °C under an inert atmosphere for 12 hours.

  • Validation Checkpoint: The initial orange/red Pd(II) pre-catalyst solution will darken to a deep brown/black upon heating, confirming the generation of the active Pd(0) species. TLC monitoring (Hexanes/EtOAc) should confirm the complete consumption of the UV-active starting material (which stains dark with KMnO4​ ).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate. Purify the diarylmethane product via column chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-(Bromomethyl)-2-phenylbenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-(Bromomethyl)-2-phenylbenzofuran (CAS: 152862-81-2).

This compound is a highly valuable electrophilic building block used to install the 2-phenylbenzofuran-5-ylmethyl pharmacophore, a structural motif frequently found in antimicrobial, anticancer, and anti-inflammatory agents [1]. However, the unique electronic properties of the benzofuran core make the benzylic bromide highly reactive, demanding precise control over reaction conditions to prevent hydrolysis, over-alkylation, and degradation.

Part 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: My nucleophilic substitution (SN2) reaction stalls at 40-50% yield, and TLC shows a highly polar, UV-active byproduct. What is happening? A: You are observing competitive hydrolysis. The bromomethyl group at the 5-position is highly activated by the extended conjugation of the 2-phenylbenzofuran system. In the presence of trace moisture, water acts as a competing nucleophile, converting your starting material into 5-(hydroxymethyl)-2-phenylbenzofuran.

  • The Causality: Hygroscopic bases (like K2CO3) or improperly stored solvents introduce water into the system. Because the benzylic carbon is highly electrophilic, SN2 (and potentially SN1) hydrolysis outcompetes your intended nucleophile.

  • The Solution: Transition to rigorously anhydrous conditions. Use oven-dried glassware, anhydrous polar aprotic solvents (e.g., DMF or MeCN), and consider swapping K2CO3 for Cs2CO3, which offers better solubility and drives the reaction faster, minimizing the window for hydrolysis [2].

Q2: I am trying to mono-alkylate a primary amine, but LCMS reveals a complex mixture of unreacted starting material, mono-alkylated, and di-alkylated products. How can I improve selectivity? A: This is a classic over-alkylation issue inherent to highly reactive benzylic bromides.

  • The Causality: Once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group. The steric bulk of the 2-phenylbenzofuran moiety is insufficient to block a second SN2 attack.

  • The Solution: Invert your addition sequence. Dissolve the 5-(Bromomethyl)-2-phenylbenzofuran in an anhydrous solvent and add it dropwise via a syringe pump to a dilute solution containing a large stoichiometric excess (3-5 equivalents) of the primary amine at 0 °C. This ensures the primary amine is always in vast excess relative to the electrophile.

Q3: I am performing an O-alkylation of a phenol, but the reaction is sluggish even at elevated temperatures, leading to thermal degradation. How can I drive it to completion safely? A: Benzylic bromides are sensitive to prolonged heating, which can induce radical formation or decomposition [3].

  • The Causality: If the reaction is sluggish, your phenoxide generation is likely incomplete, or the solvent is failing to stabilize the SN2 transition state. Heating the reaction forces the issue but degrades the bromide.

  • The Solution: Do not increase the temperature; instead, increase the nucleophilicity. Switch to a biphasic system (CH2Cl2/H2O) using NaOH and a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The PTC shuttles the phenoxide ion into the organic layer as a highly reactive, "naked" anion, allowing the reaction to proceed rapidly at room temperature [4].

Part 2: Quantitative Data Summary

To illustrate the causality of solvent and base selection, below is a comparative yield analysis for the O-alkylation of a standard phenol using 5-(Bromomethyl)-2-phenylbenzofuran (1.1 eq) at varying conditions.

Solvent SystemBase (Equiv)AdditiveTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
Acetone (Reagent)K2CO3 (2.0)None561245%Significant hydrolysis to benzylic alcohol.
DMF (Anhydrous)K2CO3 (2.0)None251265%Sluggish kinetics; incomplete conversion.
DMF (Anhydrous)Cs2CO3 (1.5)None25488%Rapid, clean conversion. High SN2 efficiency.
CH2Cl2 / H2ONaOH (2.0)TBAB (0.1)25694% Excellent yield via Phase-Transfer Catalysis.

Part 3: Self-Validating Experimental Protocol

High-Yield O-Alkylation via Phase-Transfer Catalysis (PTC) This protocol utilizes a biphasic system to maximize nucleophilicity while operating at room temperature to prevent the thermal degradation of 5-(Bromomethyl)-2-phenylbenzofuran.

Step 1: Preparation of the Biphasic System

  • In a 100 mL round-bottom flask, dissolve the phenolic nucleophile (1.0 mmol) in 10 mL of dichloromethane (CH2Cl2).

  • Add 10 mL of a 2M aqueous NaOH solution.

  • Add Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%) to the biphasic mixture. Stir vigorously at 800 rpm for 15 minutes at room temperature to ensure complete deprotonation and phase transfer of the phenoxide.

Step 2: Electrophile Addition

  • Dissolve 5-(Bromomethyl)-2-phenylbenzofuran (1.1 mmol, 322.5 mg) in 5 mL of CH2Cl2.

  • Add this solution dropwise to the vigorously stirring biphasic mixture over 10 minutes. (Note: The compound is a solid with a melting point of 90-92 °C [1], so pre-dissolving it is mandatory for controlled addition).

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the reaction at room temperature (20-25 °C).

  • After 2 hours, halt stirring to allow phase separation. Sample the lower organic layer for TLC (Eluent: 4:1 Hexanes/Ethyl Acetate).

  • Validation Check: The reaction is complete when the UV-active spot of the starting bromide (approx. Rf 0.6) completely disappears, replaced by a new, less polar product spot.

Step 4: Workup and Purification

  • Dilute the mixture with an additional 20 mL of CH2Cl2 and 20 mL of distilled water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (15 mL) to remove residual base, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (gradient: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure alkylated product.

Part 4: Troubleshooting Workflow Visualization

Troubleshooting Start Low Yield with 5-(Bromomethyl)-2-phenylbenzofuran? TLC Check TLC/LCMS for Byproducts Start->TLC Hydrolysis Highly Polar Spot (Hydrolysis to Alcohol) TLC->Hydrolysis Moisture present OverAlk Multiple Non-Polar Spots (Over-alkylation) TLC->OverAlk Poor selectivity Unreacted Unreacted Starting Material (Sluggish Kinetics) TLC->Unreacted Weak nucleophile Sol1 Use Anhydrous Solvents & Oven-Dried Bases Hydrolysis->Sol1 Sol2 Slow Addition (Syringe Pump) & Lower Temp (0°C) OverAlk->Sol2 Sol3 Switch to Polar Aprotic (DMF) or Add TBAB (PTC) Unreacted->Sol3

Decision tree for troubleshooting low yields in 5-(Bromomethyl)-2-phenylbenzofuran alkylations.

References

  • EvitaChem. "Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851) | 152862-81-2". EvitaChem Product Database.
  • BenchChem. "Improving yield and purity of Benzyl 2-bromonicotinate reactions". BenchChem Technical Support.
  • ACS Publications. "Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing". Organic Process Research & Development.
  • ACS Publications. "Room-Temperature Benzylic Alkylation of Benzylic Carbonates: Improvement of Palladium Catalyst and Mechanistic Study". Organic Process Research & Development.
Optimization

Technical Support Center: Troubleshooting Solubility Issues of 5-(Bromomethyl)-2-phenylbenzofuran in Organic Solvents

Introduction 5-(Bromomethyl)-2-phenylbenzofuran is a key intermediate in organic synthesis and medicinal chemistry, valued for its reactive bromomethyl group and stable benzofuran core.[1] Its unique structure, however,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Bromomethyl)-2-phenylbenzofuran is a key intermediate in organic synthesis and medicinal chemistry, valued for its reactive bromomethyl group and stable benzofuran core.[1] Its unique structure, however, often presents solubility challenges that can impede reaction kinetics, complicate purification processes, and introduce variability in screening assays.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility issues associated with this compound. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind each troubleshooting step, empowering you to make informed decisions in your experimental design. This guide is structured as a self-validating system, where understanding the 'why' enables logical and efficient problem-solving.

Section 1: Foundational Physicochemical Properties

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is the cornerstone of solvent selection, stating that substances with similar polarities are more likely to be miscible.[2][3]

5-(Bromomethyl)-2-phenylbenzofuran is a largely non-polar molecule dominated by its aromatic benzofuran and phenyl rings.[1] The ether linkage and the bromomethyl group introduce some polarity, but the overall character is hydrophobic. This predicts poor solubility in polar protic solvents like water and better solubility in non-polar and polar aprotic organic solvents.[1]

PropertyDataSource
Molecular Formula C₁₅H₁₁BrO[1]
Molecular Weight ~287.15 g/mol PubChem
Appearance Crystalline SolidInferred
Melting Point 90-92 °C[1]
Structure Benzofuran core with a phenyl group at position 2 and a bromomethyl group at position 5.[1]

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common solubility problems in a question-and-answer format.

Q1: My 5-(Bromomethyl)-2-phenylbenzofuran is not dissolving in my chosen solvent at room temperature. What are the initial steps?

A1: This is a common observation for crystalline organic solids. Low dissolution rates are often kinetic, not thermodynamic, problems. Before changing your entire system, several simple physical methods can dramatically improve solubility.

  • Increase Agitation: Simple magnetic stirring may be insufficient. Vigorous stirring creates a vortex that maximizes the solvent-solute interface.[4]

  • Apply Gentle Heating: The solubility of most organic solids increases, often exponentially, with temperature.[3][5][6] A modest increase to 40-50°C can be highly effective. Use a water bath for controlled heating and be mindful of your solvent's boiling point.

  • Reduce Particle Size: If you have larger crystals, grinding the material to a fine powder with a mortar and pestle will increase the surface area available for solvation, accelerating the dissolution process.[7]

  • Utilize Sonication: An ultrasonic bath can be used to break apart solid agglomerates through cavitation, significantly enhancing dissolution speed without requiring high temperatures.[4][7]

Q2: Which organic solvents are the best starting points for this compound?

A2: Based on the "like dissolves like" principle, solvents that can effectively solvate the large aromatic system are ideal.[8][9] Aromatic and halogenated solvents are excellent first choices. Polar aprotic solvents are also highly effective due to their ability to engage in various intermolecular interactions without the strong hydrogen-bonding network that can exclude non-polar solutes.

The following table provides a qualitative guide to solubility. This should be used as a starting point for your own empirical testing.

Solvent ClassExample SolventsPredicted SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighExcellent for dissolving a wide range of organic compounds; polarity is suitable for the solute.[1][8]
Aromatic Toluene, XyleneHighThe aromatic nature of the solvent interacts favorably with the benzofuran and phenyl rings of the solute.[8][10]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole moments allow effective solvation of many organic molecules.[2][11]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is well-suited.
Polar Protic Ethanol, MethanolModerateThe hydroxyl group makes these solvents quite polar; solubility is possible but may be limited.[1]
Non-Polar Hexanes, HeptaneLow to ModerateMay require heating; the solute's polarity from the C-Br and C-O bonds may limit solubility.[4]
Aqueous WaterInsolubleThe molecule is predominantly hydrophobic and cannot overcome the strong hydrogen-bonding network of water.[1]
Q3: Heating dissolved the compound, but it precipitated (crashed out) upon returning to room temperature. How can I maintain solubility?

A3: You have created a supersaturated solution, which is thermodynamically unstable. When the thermal energy is removed, the excess solute crystallizes out. To prevent this, you need to increase the fundamental carrying capacity of the solvent system at your target temperature.

  • Use a Co-solvent System: This is a powerful and widely used technique.[2][12] By adding a small volume of a "strong" solvent (like DMSO or DMF) to a "weaker" primary solvent, you can create a mixture that keeps the compound in solution.[13][14] This is particularly useful when a reaction requires a specific primary solvent that is otherwise a poor solvent for your starting material.

  • Increase Solvent Volume: While this lowers the overall concentration, simply using more of the primary solvent may be sufficient to keep the compound dissolved.

  • Maintain a Slightly Elevated Temperature: If your experimental setup allows, maintaining the solution at a temperature above ambient (e.g., 30-40°C) may be the simplest solution.

Q4: My solution turned yellow or brown after heating to dissolve the compound. What is happening?

A4: Color change upon heating often indicates chemical degradation. The benzylic bromide in 5-(Bromomethyl)-2-phenylbenzofuran is a highly reactive functional group.[1] It is susceptible to nucleophilic substitution, and this reactivity can be enhanced at higher temperatures.

  • Solvent Reactivity: Nucleophilic solvents (like alcohols, or DMF/DMSO which can contain amine or water impurities) may react with the bromomethyl group.

  • Thermal Decomposition: The compound itself may have limited thermal stability, and prolonged heating could be causing decomposition or polymerization.[1]

Mitigation Strategies:

  • Use the lowest possible temperature required for dissolution.

  • Minimize the time the solution spends at elevated temperatures.

  • Consider using a less nucleophilic solvent if reactivity is suspected.

  • If the reaction is sensitive, dissolving the compound under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.

Section 3: Visual Workflows and Diagrams

Visual aids can clarify complex decision-making processes and abstract concepts like solvent polarity.

Troubleshooting Workflow

The following diagram outlines a logical sequence of steps to address solubility issues systematically.

TroubleshootingWorkflow start Initial State: Compound is Insoluble step1 Physical Methods Increase Agitation / Grind to Powder / Sonicate start->step1 q1 Is it soluble now? step1->q1 step2 Apply Gentle Heat (e.g., 40-50 °C) q1->step2 No success Success: Compound is Solubilized q1->success Yes q2 Is it soluble now? step2->q2 step3 Solvent System Optimization Change Primary Solvent (see Table) q2->step3 No q2->success Yes q3 Is it soluble now? step3->q3 step4 Introduce a Co-solvent (e.g., add 5-10% DMSO, DMF, or THF) q3->step4 No q3->success Yes q4 Is it soluble now? step4->q4 q4->success Yes fail Re-evaluate Consider derivatization or alternative synthetic route q4->fail No

Caption: A step-by-step workflow for troubleshooting solubility.

Solvent Polarity and the "Like Dissolves Like" Principle

This diagram visualizes the relative polarities of common solvents and where 5-(Bromomethyl)-2-phenylbenzofuran fits, illustrating the "like dissolves like" concept.

SolventPolarity scale Non-Polar Polar Aprotic Polar Protic Hexane Hexanes Toluene Toluene DCM DCM Acetone Acetone DMSO DMSO Ethanol Ethanol Water Water Solute 5-(Bromomethyl)-2-phenylbenzofuran Solute->Toluene Solute->DCM Solute->Acetone

Caption: Matching solute polarity to appropriate solvents.

Section 4: Experimental Protocols

For researchers requiring a more rigorous and quantitative approach, the following protocols provide standardized methodologies.

Protocol 1: Systematic Co-solvent Screening

This protocol helps identify the minimum concentration of a co-solvent needed to maintain solubility in a primary solvent system.

  • Prepare Stock Solution: Prepare a concentrated stock solution of 5-(Bromomethyl)-2-phenylbenzofuran in a strong solvent where it is highly soluble (e.g., 50 mg/mL in 100% DMSO).

  • Prepare Co-solvent Blends: In separate vials, prepare your primary solvent (e.g., reaction buffer or a non-polar solvent) containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v DMSO).

  • Test Dilutions: Add a small aliquot of the stock solution to each co-solvent blend to reach your desired final concentration.

  • Observe: Vortex each vial immediately after addition. Let the vials stand at room temperature for at least 30 minutes and visually inspect for any signs of precipitation (cloudiness, crystals).

  • Determine Minimum Concentration: The lowest percentage of co-solvent that results in a clear, stable solution is the minimum effective concentration for your system. Always include an identical vehicle control (solvent blend without the compound) in your final experiment.[13]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[9][15]

  • Preparation: Add an excess amount of solid 5-(Bromomethyl)-2-phenylbenzofuran to a known volume of the test solvent in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter into a clean vial to remove all undissolved micro-particles.[15]

  • Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Quantify the concentration against a pre-prepared calibration curve. Account for the dilution factor to calculate the original solubility, typically expressed in mg/mL or mol/L.[9]

References

  • EvitaChem. (n.d.). 5-(Bromomethyl)-2-phenylbenzofuran.
  • Wikipedia. (2024). Cosolvent. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • University of California, Davis. (n.d.). 13.4 Effects of Temperature and Pressure on Solubility. LibreTexts. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. (2025, July 25). Solvent de. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for synthesized 5-(Bromomethyl)-2-phenylbenzofuran

Welcome to the Technical Support Center for the isolation and purification of 5-(Bromomethyl)-2-phenylbenzofuran . This compound is a highly reactive, electrophilic intermediate widely utilized in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(Bromomethyl)-2-phenylbenzofuran . This compound is a highly reactive, electrophilic intermediate widely utilized in medicinal chemistry and organic synthesis for constructing complex bioactive architectures 1.

Because benzylic bromides are exceptionally prone to hydrolysis and nucleophilic degradation, standard purification techniques often lead to severe yield losses. This guide provides field-validated, self-correcting methodologies designed to preserve the structural integrity of your target molecule while eliminating common synthetic byproducts.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to evaluate the crude reaction mixture. The decision tree below outlines the optimal isolation strategy based on initial TLC and NMR diagnostics.

PurificationWorkflow Start Crude Reaction Mixture 5-(Bromomethyl)-2-phenylbenzofuran Workup Aqueous Workup (Na2S2O3 wash) Start->Workup Analysis TLC / 1H-NMR Analysis Workup->Analysis Decision1 Purity > 85%? Analysis->Decision1 Recryst Recrystallization (Heptane/EtOAc) Decision1->Recryst Yes Decision2 Rf Overlap with SM? Decision1->Decision2 No Pure Pure Target Compound Recryst->Pure Chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) Chromatography->Pure Decision2->Chromatography No Quench Chemical Quenching (Optional) Decision2->Quench Yes Quench->Chromatography

Diagnostic workflow for the isolation and purification of 5-(Bromomethyl)-2-phenylbenzofuran.

Impurity Profiling & Chromatographic Data

Successful purification relies on understanding the physicochemical differences between your target and its impurities. Use the table below to map out expected TLC spots and confirm structural identity via NMR [[2]](), 3.

Compound / ImpurityOrigin / CauseApprox. Rf (9:1 Hexane:EtOAc)Diagnostic 1H-NMR Peak (CDCl3)
5-Methyl-2-phenylbenzofuranUnreacted Starting Material~0.60~2.4 ppm (s, 3H, -CH3)
5-(Bromomethyl)-2-phenylbenzofuran Target Product ~0.50 4.5–5.0 ppm (s, 2H, -CH2Br)
5-(Dibromomethyl)-2-phenylbenzofuranOver-bromination~0.45~6.8 ppm (s, 1H, -CHBr2)
5-(Hydroxymethyl)-2-phenylbenzofuranHydrolysis / Degradation~0.10~4.7 ppm (s, 2H, -CH2OH)
SuccinimideNBS Byproduct~0.05~2.7 ppm (s, 4H, succinimide)

Validated Purification Methodologies

Protocol A: Reductive Quenching & Aqueous Workup

Causality: Excess N-bromosuccinimide (NBS) or molecular bromine left in the mixture can lead to downstream over-bromination or product degradation during concentration. Quenching with a mild reducing agent converts reactive halogens into inert, highly water-soluble halide salts, establishing a clean baseline for further purification 4, 5.

  • Cooling: Bring the crude reaction mixture to room temperature.

  • Quenching: Slowly add saturated aqueous sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) dropwise while stirring vigorously 4.

  • Self-Validation: Monitor the color of the solution. Continue the addition until the distinct yellow/red tint of active bromine species completely dissipates, indicating a successful quench 5.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer 2–3 times with a halogenated solvent (e.g., dichloromethane) or ethyl acetate.

  • Drying & Concentration: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure at a moderate temperature (<40°C).

Protocol B: Fast-Flow Silica Gel Chromatography

Causality: 5-(Bromomethyl)-2-phenylbenzofuran contains a highly electrophilic benzylic bromide. Standard silica gel is mildly acidic and hygroscopic; prolonged exposure promotes hydrolysis to the corresponding hydroxymethyl derivative 2, 6. A fast-elution gradient minimizes residence time, preserving the structural integrity of the bromomethyl group.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using 100% hexanes or petroleum ether [[2]](). Ensure a flat sand layer on top to prevent bed disturbance.

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane (DCM) and apply it evenly to the column head. Alternatively, dry-load using a small amount of silica to ensure a narrow starting band.

  • Elution: Begin elution with 100% hexanes. Gradually introduce a very shallow gradient up to 95:5 Hexanes:Ethyl Acetate 7, 3.

  • Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm). The target benzylic bromide typically elutes rapidly with an Rf near 0.5–1.0 in non-polar systems 3.

  • Isolation: Pool the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol C: Lattice-Selective Recrystallization

Causality: The rigid, planar nature of the 2-phenylbenzofuran core strongly favors ordered crystal lattice formation via π−π stacking. This thermodynamic preference allows the target molecule to crystallize efficiently, leaving structurally dissimilar impurities (like succinimide) and highly soluble unreacted starting materials in the mother liquor 2, 1.

  • Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling non-polar solvent (e.g., heptane or hexanes) 2.

  • Dissolution: If the solid does not fully dissolve, add drops of a slightly more polar solvent (e.g., ethyl acetate or ethanol) while maintaining boiling until the solution is completely clear 2.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth.

  • Yield Maximization: Once crystals have formed, submerge the flask in an ice bath (0–4°C) for at least 30 minutes [[2]]().

  • Collection: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold recrystallization solvent and dry under high vacuum.

Troubleshooting & FAQs

Q: Why is my isolated yield lower than the TLC suggests, and why do I see a new baseline spot after chromatography? A: Benzylic bromides are highly electrophilic. Moisture in the silica gel or prolonged residence time on the column can cause hydrolysis, converting the bromomethyl group to a hydroxymethyl group. This hydrolysis product is highly polar and stays near the baseline 2, 6. Solution: Run a fast flash column, ensure solvents are strictly anhydrous, and avoid leaving the compound on the column for extended periods.

Q: The starting material and the product have nearly identical Rf values. How do I separate them? A: This is a notorious issue, as the addition of a single bromine atom only slightly alters the polarity of the massive benzofuran core [[3]](). Solution: First, try to drive the reaction to completion by adding a slight excess of NBS in portions. If chromatographic separation is mandatory, use a very shallow gradient (e.g., 100% hexanes for several column volumes before introducing 1-2% EtOAc) 3. Alternatively, recrystallization is highly effective at rejecting the unreacted starting material into the mother liquor [[2]](), 1.

Q: How can I verify the structural integrity of the purified product and ensure no over-bromination occurred? A: 1H-NMR is the most definitive method. The key diagnostic feature for 5-(Bromomethyl)-2-phenylbenzofuran is the benzylic -CH2Br protons, which appear as a sharp singlet around 4.5–5.0 ppm [[2]](). If over-bromination occurred (yielding a dibromomethyl group), you will observe a distinct singlet shifted further downfield (around 6.8 ppm). The disappearance of the methyl singlet (around 2.4 ppm) from the starting material confirms complete conversion.

References

  • Benchchem. Removal of impurities from 2-Bromo-3-methylbenzofuran reactions. Benchchem Tech Support. 2

  • EvitaChem. Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851) | 152862-81-2. EvitaChem Product Data. 1

  • Taylor & Francis Online. An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications. 6

  • Benchchem. Improving yield and purity of Benzyl 2-bromonicotinate reactions. Benchchem Troubleshooting Guide. 7

  • Google Patents (CN107098791A). A kind of preparation method of benzyl bromide a-bromotoluene. Patent Documentation. 4

  • Google Patents (CN107098791B). Preparation method of benzyl bromide. Patent Documentation. 5

  • Reddit Chemistry Community. Separating benzyl bromide. r/chemistry. 3

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-(Bromomethyl)-2-phenylbenzofuran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently see complex synthetic routes fail not because of flawed reaction design, but due to com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently see complex synthetic routes fail not because of flawed reaction design, but due to compromised starting materials. 5-(Bromomethyl)-2-phenylbenzofuran (CAS 152862-81-2) is a highly versatile intermediate in medicinal chemistry[1], but its structural features make it exceptionally reactive.

To maintain the integrity of this compound during long-term storage, we must move beyond generic advice like "store in a cool, dry place." We must understand the chemical causality behind its degradation and implement self-validating storage protocols.

The Causality of Degradation: A Mechanistic Perspective

The instability of 5-(Bromomethyl)-2-phenylbenzofuran stems from the dual-reactivity of its molecular architecture:

  • The Bromomethyl Group (Moisture Sensitivity): Benzyl bromides are highly susceptible to hydrolysis. In the presence of atmospheric moisture, the compound undergoes an SN​1 substitution reaction. This pathway is heavily favored because the resulting benzylic carbocation is exceptionally stabilized by resonance delocalization across the electron-rich benzofuran ring[2]. Water acts as a nucleophile, displacing the bromide to form 5-(hydroxymethyl)-2-phenylbenzofuran and hydrobromic acid (HBr)[3]. The generated HBr acts autocatalytically, accelerating further sample decomposition.

  • The Benzofuran Core (Photo-Oxidative Sensitivity): The fused furan ring is electron-rich and vulnerable to oxidative cleavage or epoxidation when exposed to ambient oxygen and UV light[4].

  • Thermal Polymerization: Benzyl bromides possess the potential for slow intermolecular alkylation or polymerization at room temperature, which can lead to hazardous pressure build-up in sealed containers[5].

MechanisticPathways Core 5-(Bromomethyl)-2-phenylbenzofuran Moisture Atmospheric Moisture (H2O) Core->Moisture Light UV Light / Oxygen Core->Light Heat Thermal Stress (>40°C) Core->Heat Hydrolysis SN1 Hydrolysis (Benzyl Alcohol + HBr) Moisture->Hydrolysis Nucleophilic Attack Oxidation Photo-oxidation (Ring Cleavage/Epoxides) Light->Oxidation Radical Generation Polymer Self-Alkylation (Oligomerization) Heat->Polymer Activation Energy

Logical mapping of environmental triggers to chemical degradation pathways.

Troubleshooting Guide & FAQs

Q: My compound changed from a crystalline off-white powder to a sticky, yellow-brown residue. What happened? A: This is the hallmark of a dual-pathway degradation. The yellow/brown discoloration indicates photo-oxidation of the benzofuran ring or the formation of trace bromine radicals[4]. The "sticky" texture is caused by moisture-induced hydrolysis converting the crystalline bromide into the corresponding benzyl alcohol, followed by partial oligomerization[3].

Q: How can I definitively confirm if my batch has degraded before starting a sensitive cross-coupling reaction? A: Do not rely on visual inspection alone. Perform a quick 1 H-NMR analysis in strictly anhydrous CDCl3​ . Focus on the benzylic methylene ( CH2​ ) protons. Intact 5-(Bromomethyl)-2-phenylbenzofuran will show a sharp singlet. If you observe a chemical shift change (typically slightly downfield for the alcohol) accompanied by a broad −OH peak, or if you see multiple complex benzylic signals, your batch has hydrolyzed.

Q: I only need to use 50 mg at a time from a 5 g bottle. How do I prevent the bulk material from degrading? A: Repeatedly opening a cold bulk container introduces condensation (moisture) directly onto the chemical bed. You must aliquot the bulk material into single-use vials immediately upon receipt. See the self-validating protocol below.

Self-Validating Protocol: Anhydrous Aliquoting & Cryo-Storage

To guarantee trustworthiness in your workflow, storage protocols cannot be passive; they must be self-validating. This step-by-step methodology ensures that any breach in storage integrity is quantitatively detectable before the chemical is used in an experiment.

Step 1: Thermal Equilibration Upon receiving the cold shipment, leave the sealed primary container in a desiccator at room temperature for at least 4 hours. Causality: Opening a cold container causes immediate atmospheric condensation on the highly reactive bromomethyl group.

Step 2: Preparation of Receptacles (The Validation Baseline) Pre-weigh empty, oven-dried (120°C overnight) amber glass vials with their corresponding PTFE-lined caps. Record this exact tare weight on the vial label. Causality: Amber glass blocks UV-induced radical oxidation[3].

Step 3: Inert Atmosphere Transfer Transfer the equilibrated bulk container and the pre-weighed amber vials into a nitrogen or argon-filled glovebox. Aliquot the required single-use masses (e.g., 50 mg) into the vials.

Step 4: Hermetic Sealing & Gross Weight Recording Seal the vials tightly with the PTFE-lined caps inside the glovebox. Remove them from the glovebox and immediately weigh each sealed vial. Record this gross weight. Causality: PTFE provides a chemically inert, moisture-impermeable barrier.

Step 5: Cryo-Storage Place the aliquoted vials inside a secondary container (e.g., a vacuum-sealed bag or a jar filled with Drierite) and store at -20°C or -80°C[3].

The Self-Validation Step (Pre-Experiment Check): Before using an aliquot, allow it to warm to room temperature in a desiccator. Re-weigh the sealed vial. If the gross weight has increased by >0.5 mg, the seal has failed, and moisture has ingressed. You now have empirical proof to discard the aliquot rather than risking a failed multi-step synthesis.

StorageWorkflow S1 Equilibrate to RT S2 Glovebox Transfer (N2) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Septa S3->S4 S5 Store at -20°C with Desiccant S4->S5

Step-by-step self-validating workflow for anhydrous aliquoting and cryo-storage.

Quantitative Summary of Degradation Triggers

Use the following table to quickly identify environmental threats, their chemical consequences, and the mandatory preventative actions required for 5-(Bromomethyl)-2-phenylbenzofuran.

Stress VectorMechanistic PathwayObservable IndicatorPreventative Strategy
Atmospheric Moisture SN​1 Hydrolysis to Benzyl Alcohol + HBrShift in 1 H-NMR benzylic peak; HBr outgassingGlovebox handling; PTFE hermetic seals; Desiccators
UV / Visible Light Radical oxidation of benzofuran coreYellowing/browning of the powderAmber glassware; Aluminum foil wrapping
Elevated Temperature Intermolecular alkylation / PolymerizationFormation of insoluble gummy residuesCryo-storage (-20°C to -80°C); Secondary containment

References

  • Benchchem . Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage. Retrieved from 3

  • Pearson . Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from 2

  • MDPI . Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from 4

  • Santa Cruz Biotechnology . Benzyl bromide - Storage Requirements. Retrieved from 5

  • EvitaChem . Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851) | 152862-81-2. Retrieved from 1

Sources

Troubleshooting

handling moisture and light sensitivity in 5-(Bromomethyl)-2-phenylbenzofuran

Technical Support Center: 5-(Bromomethyl)-2-phenylbenzofuran A Guide for Researchers on Handling Moisture and Light Sensitivity Welcome to the technical support center for 5-(Bromomethyl)-2-phenylbenzofuran (CAS No. 1528...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(Bromomethyl)-2-phenylbenzofuran

A Guide for Researchers on Handling Moisture and Light Sensitivity

Welcome to the technical support center for 5-(Bromomethyl)-2-phenylbenzofuran (CAS No. 152862-81-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. As a benzylic bromide built upon a benzofuran scaffold, its high reactivity is key to its utility in synthesis but also the source of its instability.[1] This document provides in-depth troubleshooting advice and best practices to mitigate degradation from moisture and light, ensuring experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes 5-(Bromomethyl)-2-phenylbenzofuran so sensitive?

A1: The compound's sensitivity arises from two primary structural features:

  • The Bromomethyl Group: This is a benzylic halide. Benzylic halides are highly susceptible to nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the aromatic benzofuran ring system. Water is a common nucleophile that can lead to hydrolysis.

  • The Benzofuran Ring System: Aromatic and heterocyclic systems can absorb ultraviolet (UV) and visible light. This absorbed energy can promote electrons to higher energy states, leading to photochemical reactions. For organobromine compounds, this often results in homolytic cleavage of the carbon-bromine bond, creating radical species that can lead to debromination or polymerization.[2][3]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure maximum shelf-life and integrity, 5-(Bromomethyl)-2-phenylbenzofuran should be stored under controlled conditions. Based on best practices for analogous sensitive compounds, the following is recommended:

  • Temperature: 2-8°C.[4][5] Refrigeration slows the rate of potential decomposition reactions.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[2] This displaces oxygen and, more importantly, ambient moisture.

  • Light: In the dark, stored in an amber, tightly sealed vial.[2][6] For additional protection, the vial can be wrapped in aluminum foil.

  • Container: Use a container with a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress.[4][7]

Q3: My compound has a yellowish or brownish tint, but it was white when I bought it. What does this mean?

A3: Discoloration is a common visual indicator of degradation.[2] It is likely caused by exposure to light or air (oxidation). The colored impurities formed can interfere with your reaction and should be a cause for concern.[2] We strongly recommend running a quality control check (e.g., ¹H NMR or HPLC) to assess the purity of the material before use. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.

Q4: Which solvents are recommended for this compound, and do they require special preparation?

A4: The compound is soluble in common organic solvents like dichloromethane (DCM) and ethanol.[1] However, due to its moisture sensitivity, the use of anhydrous (dry) solvents is critical, especially for reactions where the compound is used as an electrophile. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system) and stored over molecular sieves. Protic solvents like ethanol, while capable of dissolving the compound, can act as nucleophiles and should be used with caution, depending on the reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and links them to the compound's inherent sensitivities.

Observed Problem Primary Suspected Cause(s) Troubleshooting & Optimization Steps
Low or No Yield in Nucleophilic Substitution Reaction Degradation of Starting Material: The 5-(bromomethyl)-2-phenylbenzofuran may have hydrolyzed to the corresponding alcohol, 5-(hydroxymethyl)-2-phenylbenzofuran, which is unreactive under these conditions.1. Verify Purity: Before starting, run an analytical check (¹H NMR, LC-MS) on your starting material. Look for the characteristic benzylic CH₂Br peak and the absence of a CH₂OH peak. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware under vacuum or inert gas. Perform the reaction under a nitrogen or argon atmosphere. 3. Check Reagents: Ensure your nucleophile and any base used are also free from water.
Multiple Spots on TLC/Peaks in HPLC of the Crude Reaction Mixture 1. Photodegradation: Exposure to ambient lab lighting during setup or the reaction itself can cause C-Br bond cleavage, leading to side products.[3][8] 2. Hydrolysis: Trace amounts of water in the reaction can create the alcohol byproduct.1. Minimize Light Exposure: Wrap the reaction flask completely in aluminum foil.[6] Work under amber or red safe lights if possible, especially during weighing and solution preparation.[9][10] 2. Inert Atmosphere: Purge the reaction vessel and solvents with an inert gas (N₂ or Ar) to remove both moisture and oxygen.
Inconsistent or Irreproducible Results Between Experiments Variable Compound Integrity: The degree of degradation is changing between experiments due to inconsistent handling practices.1. Standardize Handling Protocol: Implement a strict, standardized workflow for handling the compound (see Protocol and Workflow Diagram below).[6] 2. Aliquot the Reagent: Upon receiving the compound, if it is of high purity, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the atmosphere.
Visualizing the Problem: Degradation Pathways

The following diagram illustrates the two main pathways by which 5-(Bromomethyl)-2-phenylbenzofuran degrades.

DegradationPathways A 5-(Bromomethyl)-2-phenylbenzofuran B 5-(Hydroxymethyl)-2-phenylbenzofuran (Inactive Alcohol) A->B Hydrolysis (Moisture) C Debromination & Polymerization Products A->C Photodegradation (UV/Visible Light) Workflow start Start: Retrieve Compound from 2-8°C Dark Storage equilibrate 1. Equilibrate to Room Temp in Sealed Vial start->equilibrate inert_prep 2. Prepare Inert Atmosphere (Glovebox or Schlenk Line) equilibrate->inert_prep weigh 3. Weigh Quickly (Low Light Conditions) inert_prep->weigh dissolve 4. Dissolve in Anhydrous Solvent under Inert Gas weigh->dissolve setup 5. Assemble Reaction Apparatus & Wrap in Aluminum Foil dissolve->setup react 6. Run Reaction under Inert Atmosphere setup->react qc 7. Monitor & Analyze (TLC / LC-MS) react->qc end End: Work-up & Purify qc->end

Caption: Standard workflow for handling light and moisture-sensitive reagents.

References

  • Gu, C., et al. (2013). BDE-209: Kinetic Studies and Effect of Humic Substances on Photodegradation in Water. Environmental Science & Technology. Available from: [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. Available from: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Available from: [Link]

  • Eder, S., et al. (2016). Degradation of Polymeric Brominated Flame Retardants. Environmental Science & Technology. Available from: [Link]

  • Wang, Y., et al. (2021). Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water. PubMed. Available from: [Link]

Sources

Optimization

reducing byproduct formation during 5-(Bromomethyl)-2-phenylbenzofuran synthesis

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Purity Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-2-phenylbenzofuran. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Purity

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-2-phenylbenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation during this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the most common issues, explaining the causality behind experimental choices to ensure your success.

Core Synthesis & Troubleshooting Workflow

The synthesis of 5-(Bromomethyl)-2-phenylbenzofuran typically involves the benzylic bromination of 5-methyl-2-phenylbenzofuran. While seemingly straightforward, this radical chain reaction is often plagued by a lack of selectivity, leading to challenging purification and reduced yields. This guide focuses on diagnosing and solving these issues.

cluster_0 Phase 1: Precursor Quality cluster_1 Phase 2: Bromination Reaction cluster_2 Phase 3: Purification & Analysis Start High-Purity 5-methyl-2-phenylbenzofuran Bromination Benzylic Bromination (e.g., Wohl-Ziegler) Start->Bromination Key Input Troubleshoot Identify Byproducts (TLC, NMR, LC-MS) Bromination->Troubleshoot Crude Product Troubleshoot->Bromination Optimize Conditions Workup Aqueous Workup & Succinimide Removal Troubleshoot->Workup Proceed if Selective Purification Chromatography or Recrystallization Workup->Purification Product Pure 5-(Bromomethyl)- 2-phenylbenzofuran Purification->Product

Caption: General workflow for synthesis, troubleshooting, and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Over-bromination (Dibromide Formation)

Question: My reaction produces a significant amount of 5-(dibromomethyl)-2-phenylbenzofuran alongside my desired mono-brominated product. How can I improve selectivity?

Answer: This is the most common challenge in benzylic bromination and stems from the reaction mechanism itself. The initial product, 5-(bromomethyl)-2-phenylbenzofuran, is more reactive towards further bromination than the starting material. The electron-withdrawing nature of the first bromine atom does not sufficiently deactivate the benzylic position to prevent a second radical substitution.

The core of the issue is the radical chain mechanism, often the Wohl-Ziegler reaction when using N-Bromosuccinimide (NBS).[1] A bromine radical abstracts a benzylic hydrogen, creating a resonance-stabilized benzyl radical, which then reacts with a bromine source.[2][3] To favor mono-bromination, the key is to maintain a very low concentration of the active brominating species (Br₂) throughout the reaction.[1][4]

cluster_0 Desired Pathway (Mono-bromination) cluster_1 Byproduct Pathway (Di-bromination) A Starting Material (Ar-CH3) B Benzylic Radical (Ar-CH2•) A->B H• abstraction by Br• C Desired Product (Ar-CH2Br) B->C Reaction with Br2 D Dibrominated Radical (Ar-CHBr•) C->D H• abstraction (FASTER) E Dibrominated Byproduct (Ar-CHBr2) D->E Reaction with Br2

Caption: Competing pathways for mono- and di-bromination.

Recommended Solutions & Protocols:
  • Control Reagent Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS.

  • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a slurry over the course of the reaction. This maintains a low concentration of Br₂ and HBr, minimizing both over-bromination and potential aromatic bromination.[4]

  • Use an Alternative Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can be a superior reagent to NBS for selective mono-bromination, often resulting in fewer byproducts and easier purification.[5]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., NMR) to stop the reaction as soon as the starting material is consumed and before significant dibromide product appears.

ParameterStandard Condition (High Byproduct Risk)Optimized Condition (Improved Selectivity)Rationale
Brominating Agent NBSNBS or DBDMHDBDMH can offer higher selectivity for mono-bromination.[5]
Equivalents > 1.2 eq1.05 - 1.1 eqPrevents excess brominating agent from driving the reaction to the dibromide.
Addition Method Single portionPortion-wise or continuous slow additionMaintains a low steady-state concentration of Br₂, favoring mono-substitution.[1][4]
Solvent CCl₄ (traditional), CH₃CNCCl₄, Chlorobenzene, HeptaneNon-polar aprotic solvents are essential for the radical mechanism.
Initiator AIBN or Benzoyl PeroxideAIBN or Benzoyl Peroxide (0.05 - 0.1 eq)Initiates the radical chain reaction.
Temperature Reflux (e.g., ~77°C for CCl₄)Reflux, controlled to ensure steady reaction rateTemperature must be sufficient to decompose the initiator.
Issue 2: Aromatic Ring Bromination

Question: My analysis shows bromine substitution on the 2-phenyl ring or the benzofuran core. What causes this electrophilic substitution, and how do I prevent it?

Answer: This side reaction occurs when electrophilic bromine (Br⁺) is generated in the reaction mixture. While the primary mechanism is radical, the HBr byproduct from the main reaction can react with NBS to produce molecular bromine (Br₂). In polar solvents or in the presence of trace acid/water, this Br₂ can be polarized and act as an electrophile, leading to aromatic substitution on the electron-rich benzofuran ring system.

Recommended Solutions & Protocols:
  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Moisture can promote ionic pathways.

  • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or heptane disfavor the formation of ionic species compared to more polar solvents like acetonitrile.

  • Consider a Radical-Selective Reagent: As mentioned, DBDMH can be less prone to generating electrophilic bromine. When used with a Lewis acid catalyst like ZrCl₄, it can selectively promote benzylic bromination, whereas Brønsted acids would favor ring bromination.[1][5]

  • Avoid Acid Catalysts: Unless specifically required for a reagent like DBDMH, avoid adding any acid catalysts (Lewis or Brønsted) which will strongly promote Friedel-Crafts type electrophilic aromatic bromination.[5]

Issue 3: Purification and Workup Challenges

Question: I'm having difficulty separating my product from the succinimide byproduct and the unreacted starting material. What is the most effective purification strategy?

Answer: A proper workup is critical. The succinimide byproduct from NBS is sparingly soluble in non-polar solvents like CCl₄ or cyclohexane, especially when cold.

Optimized Workup and Purification Protocol:
  • Initial Filtration: After the reaction is complete, cool the reaction mixture to 0-5 °C. The succinimide byproduct will precipitate. Filter the cold mixture and wash the solid with a small amount of cold solvent (e.g., CCl₄ or heptane). This removes the bulk of the succinimide.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining succinimide and quench any residual HBr. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: At this stage, you will likely have a mixture of your desired product, starting material, and any dibrominated byproduct.

    • Recrystallization: This is the most efficient method if a suitable solvent system can be found. Try systems like ethanol, isopropanol, or hexane/ethyl acetate mixtures. The mono-brominated product often has different solubility characteristics than the more symmetrical starting material or the heavier dibrominated byproduct.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the definitive method. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate percentage). The less polar starting material will elute first, followed by the mono-brominated product, and finally the more polar dibrominated byproduct.

References
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]

  • Benzylic Bromination. YouTube. Available at: [Link]

  • Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. ACS Publications. Available at: [Link]

  • Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Chemia. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry | Oregon State University. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-(Bromomethyl)-2-phenylbenzofuran Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical methods used to verify their purity must evolve beyond generic platform approaches. 5-(Bromomethyl)-2-phenylbenzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical methods used to verify their purity must evolve beyond generic platform approaches. 5-(Bromomethyl)-2-phenylbenzofuran (CAS 152862-81-2) is a critical synthetic intermediate utilized in the development of bioactive molecules, including antimicrobial and anticancer agents[1]. Its structure—a fused benzofuran core coupled with a phenyl ring and a reactive bromomethyl group—presents unique chromatographic challenges.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries for the purity analysis of 5-(Bromomethyl)-2-phenylbenzofuran. Furthermore, it details a comprehensive method validation protocol aligned with the modernized ICH Q2(R2) guidelines[2].

Mechanistic Rationale: Stationary Phase Selection

The default approach in reverse-phase HPLC (RP-HPLC) is the use of an octadecylsilane (C18) column, which separates analytes based purely on dispersive hydrophobic interactions[3]. However, for highly aromatic compounds like 5-(Bromomethyl)-2-phenylbenzofuran, C18 phases often struggle to resolve closely related structural impurities, such as the unbrominated precursor (2-phenylbenzofuran) or positional isomers.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl columns provide an orthogonal selectivity mechanism. While the hexyl chain provides moderate hydrophobicity, the terminal phenyl ring interacts with the delocalized π electrons of the analyte's benzofuran and phenyl groups[4]. This π−π interaction is highly sensitive to the spatial arrangement of aromatic rings, offering superior resolution for aromatic impurities that would otherwise co-elute on a standard C18 column[5].

G A 5-(Bromomethyl)-2-phenylbenzofuran (Aromatic Core + Bromomethyl) B C18 Column (Aliphatic Chain) A->B Applied to C Phenyl-Hexyl Column (Aromatic Ring + Hexyl Chain) A->C Applied to D Hydrophobic Interactions Only (Risk of isomer co-elution) B->D Yields E Hydrophobic + π-π Interactions (Enhanced selectivity & resolution) C->E Yields

Mechanistic comparison of C18 and Phenyl-Hexyl columns for aromatic compound separation.

Experimental Design & Methodology

To empirically validate the mechanistic theory, a comparative study was designed. The protocol below establishes a self-validating system by incorporating System Suitability Testing (SST) prior to sample analysis.

Step-by-Step Analytical Protocol

1. Mobile Phase Preparation:

  • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of any residual silanols on the column, ensuring sharp peak shapes).

  • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Degassing: Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

2. Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 5-(Bromomethyl)-2-phenylbenzofuran reference standard. Dissolve and dilute to 10 mL with diluent (1.0 mg/mL).

  • Spiked Impurity Solution: Spike the standard solution with 0.1% (w/w) of 2-phenylbenzofuran to evaluate resolution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated benzofuran system).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% 85% B

    • 10-12 min: 85% B

    • 12-12.1 min: 85% 40% B

    • 12.1-15 min: 40% B (Re-equilibration)

Comparative Performance Data

The spiked impurity solution was injected onto both a standard C18 column (150 x 4.6 mm, 3.5 µm) and a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm) under identical conditions. The results clearly demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific compound class.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria (USP)
Retention Time (API) 6.85 min7.42 minN/A
Retention Time (Impurity) 6.70 min6.15 minN/A
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.8 (Baseline resolved) >2.0
Tailing Factor ( Tf​ ) 1.651.12 ≤1.5
Theoretical Plates ( N ) 8,50014,200 >5,000

Causality Analysis: The C18 column failed to provide baseline resolution ( Rs​ = 1.1) because the structural difference between the API and the impurity (a single bromomethyl group) did not significantly alter the overall hydrophobicity. Conversely, the Phenyl-Hexyl column achieved an Rs​ of 3.8. The electron-withdrawing nature of the bromine atom alters the electron density of the API's aromatic system, changing its π−π interaction strength with the stationary phase compared to the unbrominated impurity.

ICH Q2(R2) Method Validation Protocol

Having established the Phenyl-Hexyl column as the superior choice, the method must be validated. The modernized ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, ensuring the method is fit for its intended purpose[6].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (Reportable Range Assessment) Start->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Start->Acc Sens Sensitivity (LOD & LOQ Determination) Start->Sens Report Final Validation Report (Lifecycle Management Q14) Spec->Report Lin->Report Acc->Report Sens->Report

ICH Q2(R2) analytical procedure validation workflow for pharmaceutical intermediates.

Validation Execution & Results

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[7].

  • Action: Inject blank diluent, pure API, and API spiked with known degradation products (acid, base, peroxide, and photolytic stress).

  • Result: No interfering peaks from the blank at the retention time of 5-(Bromomethyl)-2-phenylbenzofuran. Peak purity angle < Peak purity threshold (via PDA detector), proving the peak is spectrally homogenous.

2. Linearity and Range:

  • Action: Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (0.5 mg/mL to 1.5 mg/mL).

  • Result: The correlation coefficient ( R2 ) was determined using linear regression analysis.

3. Precision (Repeatability):

  • Action: Perform 6 replicate injections of the standard solution at 100% concentration.

  • Result: Calculate the Relative Standard Deviation (%RSD) of the peak areas.

4. Sensitivity (LOD/LOQ):

  • Action: Determined based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

Summary of Validation Metrics
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API RTNo interference; Peak Purity passedPASS
Linearity ( R2 ) ≥0.999 0.9998 (Range: 50-150%)PASS
Repeatability (%RSD) ≤2.0% (n=6)0.45%PASS
Accuracy (Recovery) 98.0% - 102.0%99.6% - 100.4%PASS
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPASS

Conclusion

For the purity analysis of 5-(Bromomethyl)-2-phenylbenzofuran, relying on standard C18 column chemistry introduces severe risks of co-elution due to the compound's highly aromatic nature. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage orthogonal π−π interactions to achieve baseline resolution ( Rs​>3.0 ) of closely related impurities. The developed method successfully passes all stringent criteria set forth by the newly revised ICH Q2(R2) guidelines, providing a robust, self-validating framework suitable for regulatory submission and routine quality control in drug development.

References

  • QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Sources

Comparative

mass spectrometry (LC-MS) characterization of 5-(Bromomethyl)-2-phenylbenzofuran

Advanced LC-MS Characterization and Derivatization Performance of 5-(Bromomethyl)-2-phenylbenzofuran In my tenure developing high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS Characterization and Derivatization Performance of 5-(Bromomethyl)-2-phenylbenzofuran

In my tenure developing high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, I frequently encounter the limitations of native ionization for low-molecular-weight, highly polar analytes. While 5-(Bromomethyl)-2-phenylbenzofuran (5-BMPB) is traditionally recognized as a versatile building block in [1]—particularly in the synthesis of targeted therapeutics like Polo-like kinase 1 (PLK1) inhibitors[2]—its physicochemical profile makes it an exceptional pre-column derivatization reagent (mass tag) for mass spectrometry[3].

This guide objectively evaluates the performance of 5-BMPB as an LC-MS derivatization agent for carboxylic acids and amines, comparing it against industry-standard alternatives, and provides a self-validating experimental protocol for its implementation.

Mechanistic Causality: The Science of 5-BMPB

To understand why 5-BMPB outperforms traditional reagents, we must look at the causality behind its structural design and how it interacts with the thermodynamics of the electrospray ionization (ESI) source.

When analyzing polar metabolites (e.g., short-chain fatty acids or biogenic amines), analysts face two major hurdles: poor retention on reversed-phase (RP) columns and severe ion suppression in the ESI source. Tagging these molecules with 5-BMPB resolves both issues through two distinct mechanisms:

  • Hydrophobic Desolvation (The LogP Shift): The bulky 2-phenylbenzofuran moiety drastically increases the analyte's partition coefficient (LogP). This forces the tagged analyte to elute at higher organic modifier concentrations during RP-HPLC. In the ESI source, higher organic content lowers the surface tension of the droplets, making thermodynamic desolvation and gas-phase ion release exponentially more efficient.

  • Gas-Phase Proton Affinity: The extended π -conjugated system of the benzofuran and phenyl rings acts as an efficient "proton sponge." It stabilizes the positive charge through resonance, drastically increasing the ESI+ ionization efficiency compared to the native polar analytes.

Mechanism Root 5-BMPB Structural Advantages N1 Bromomethyl Electrophile Root->N1 N2 2-Phenylbenzofuran Core Root->N2 L1 Rapid SN2 Kinetics with Nucleophiles N1->L1 L2 Steric Shielding via Phenyl Ring N2->L2 L3 High Gas-Phase Proton Affinity (ESI+) N2->L3 L4 Increased LogP for RP-HPLC Retention N2->L4

Figure 2: Mechanistic causality of 5-BMPB structural features enhancing LC-MS performance.

Comparative Performance Data

To objectively assess 5-BMPB, we must benchmark it against established alternatives. The current industry standards for HPLC and LC-MS derivatization of carboxylic acids are [4] and 2-Bromoacetophenone (Br-AP).

As shown in the data below, 5-BMPB offers superior reaction kinetics and lower limits of detection (LOD) due to the highly stabilized carbocation it forms during MS/MS fragmentation.

Table 1: LC-MS Performance Comparison for Carboxylic Acid Derivatization

ReagentESI+ Signal Enhancement*Reaction Time (60°C)LOD (fmol on-column)Primary MS/MS Product Ion
5-BMPB >500x 20 min 0.5 fmol m/z 207.08
Br-MMC150x45 min2.5 fmolm/z 175.05
Br-AP50x60 min10.0 fmolm/z 105.03

*Signal enhancement relative to the native, underivatized carboxylic acid in ESI+ mode.

The defining advantage of 5-BMPB in tandem mass spectrometry is its predictable fragmentation. Regardless of the attached analyte, collision-induced dissociation (CID) consistently yields a highly abundant 2-phenylbenzofuran methyl cation at m/z 207.08 . This allows for highly sensitive Multiple Reaction Monitoring (MRM) assays.

Step-by-Step Experimental Protocol: A Self-Validating System

Trustworthiness in analytical chemistry requires protocols that can prove their own accuracy. This workflow is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) prior to the addition of the derivatization reagent, the system inherently mathematically corrects for incomplete reaction kinetics, pipetting errors, and matrix-induced ion suppression during ESI.

Materials Required
  • Derivatization Reagent: 10 mM 5-BMPB in anhydrous Acetonitrile (ACN).

  • Catalyst: 50 mM N,N-Diisopropylethylamine (DIPEA) in ACN.

  • Internal Standard (IS): 13 C-labeled analog of the target analyte.

Methodology
  • Sample Aliquoting: Transfer 10 µL of the biological extract (containing target carboxylic acids or amines) into a low-bind microcentrifuge tube.

  • Internal Standard Spiking (Self-Validation Step): Add 5 µL of the 13 C-labeled IS.

  • Catalyst Addition: Add 10 µL of the 50 mM DIPEA solution.

    • Causality Check: Why DIPEA and not Triethylamine (TEA)? The bulky isopropyl groups of DIPEA sterically hinder it from acting as a nucleophile. This actively prevents the formation of unwanted quaternary ammonium side-products with the bromomethyl reagent, a common failure point when using TEA.

  • Tagging: Add 20 µL of the 10 mM 5-BMPB reagent and vortex for 10 seconds.

  • Incubation: Heat the mixture at 60°C for 20 minutes. The extended π -system of the 2-phenylbenzofuran lowers the activation energy for the S N​ 2 displacement of the bromide ion, allowing for rapid tagging.

  • Quenching: Terminate the reaction by adding 55 µL of 0.1% Formic Acid in LC-MS grade water. This neutralizes the DIPEA, halts the S N​ 2 reaction, and matches the sample solvent to the initial RP-HPLC mobile phase conditions.

  • LC-MS/MS Injection: Inject 2 µL onto a C18 column coupled to a triple quadrupole mass spectrometer.

Workflow A Polar Analyte (R-COOH / R-NH2) C SN2 Derivatization (60°C, 20 min) A->C B 5-BMPB Reagent + DIPEA Catalyst B->C D RP-HPLC Separation (C18 Column) C->D E ESI+ MS/MS Detection D->E

Figure 1: Step-by-step workflow for 5-BMPB derivatization and LC-MS/MS analysis.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Molecules (MDPI) URL:[Link]

  • Cationic Xylene Tag for Increasing Sensitivity in Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Recent progress in the development of derivatization reagents having a benzofurazan structure Source: Biomedical Chromatography (Wiley) URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of Benzofuran Derivatives with 5-(Bromomethyl)-2-phenylbenzofuran

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, benzofuran derivatives stand out as a versatile class of heterocyclic compounds.[1] Their pre...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzofuran derivatives stand out as a versatile class of heterocyclic compounds.[1] Their prevalence in natural products and synthetic pharmaceuticals underscores their significance as privileged scaffolds in drug discovery.[2] This guide provides an in-depth comparative analysis of the reactivity of various benzofuran derivatives, with a central focus on 5-(Bromomethyl)-2-phenylbenzofuran. By examining the structural nuances that govern their chemical behavior, we aim to equip researchers with the insights necessary to strategically design and synthesize novel molecular entities.

The reactivity of the bromomethyl group in 5-(Bromomethyl)-2-phenylbenzofuran makes it a key intermediate for further molecular elaboration.[3] This benzylic bromide functionality is primed for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.[4] Understanding its reactivity in comparison to other benzofuran derivatives is paramount for optimizing reaction conditions and predicting synthetic outcomes.

The Benzofuran Scaffold: A Brief Overview of Reactivity

The benzofuran ring system, a fusion of a benzene and a furan ring, is an electron-rich heterocycle. The C2 and C3 positions of the furan ring are particularly susceptible to electrophilic attack.[5] However, the overall reactivity is profoundly influenced by the nature and position of substituents on both the furan and benzene rings. These substituents can modulate the electron density of the ring system and exert steric effects, thereby dictating the regioselectivity and rate of chemical transformations.[5]

Comparative Reactivity Analysis: 5-(Bromomethyl)-2-phenylbenzofuran in Focus

The reactivity of 5-(Bromomethyl)-2-phenylbenzofuran is primarily centered around the exocyclic bromomethyl group. This benzylic bromide is analogous to benzyl bromide, a well-studied and highly reactive species in nucleophilic substitution reactions.[4][6] The stability of the incipient carbocation or the transition state during substitution is a key determinant of its reactivity.

Factors Influencing the Reactivity of the Bromomethyl Group:
  • Benzylic Position: The carbon bearing the bromine atom is benzylic, meaning it is directly attached to an aromatic ring. This allows for the stabilization of a positive charge that develops during both SN1 and SN2 reactions through resonance with the benzofuran ring system.[7]

  • Electronic Effects of the Benzofuran Ring: The electron-donating nature of the fused furan ring can further stabilize the benzylic carbocation intermediate in an SN1 pathway.

  • Substituents on the Benzofuran Ring: The 2-phenyl group is a significant feature of the target molecule. Its electronic effect (either electron-donating or electron-withdrawing, depending on the substitution on the phenyl ring itself) can influence the electron density of the benzofuran system and, consequently, the stability of the benzylic carbocation.

To provide a tangible comparison, let's consider the reactivity of 5-(Bromomethyl)-2-phenylbenzofuran relative to other hypothetical and known benzofuran derivatives in the context of nucleophilic substitution reactions.

Data Presentation: A Comparative Overview
Compound Structure Expected Relative Reactivity (SN2) Rationale
1. Benzyl BromideBaselineThe archetypal benzylic bromide.[4]
2. 5-(Bromomethyl)benzofuranSlightly Higher than Benzyl BromideThe electron-donating character of the furan ring can stabilize the transition state.
3. 5-(Bromomethyl)-2-phenylbenzofuranSimilar to or Slightly Higher than 5-(Bromomethyl)benzofuranThe 2-phenyl group can have a modest electronic effect on the benzylic position. Its steric bulk is unlikely to significantly hinder the reaction at the 5-position.
4. 5-(Bromomethyl)-2-methylbenzofuranSimilar to 5-(Bromomethyl)-2-phenylbenzofuranThe 2-methyl group is weakly electron-donating, with a minimal electronic impact on the 5-position.
5. 3-(Bromomethyl)-2-phenylbenzofuranPotentially Lower than 5-(Bromomethyl) isomerSteric hindrance from the adjacent 2-phenyl group could impede the backside attack of the nucleophile in an SN2 reaction.
6. 5-(Bromomethyl)-2-(4-nitrophenyl)benzofuranLower than 5-(Bromomethyl)-2-phenylbenzofuranThe electron-withdrawing nitro group on the 2-phenyl substituent will destabilize the electron-rich transition state of an SN2 reaction.[9]

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity trends, a series of kinetic experiments can be designed. The following protocol outlines a general method for comparing the rates of nucleophilic substitution reactions of various bromomethyl-substituted benzofuran derivatives.

Objective: To determine the relative second-order rate constants for the reaction of different benzofuran derivatives with a nucleophile.
Materials:
  • 5-(Bromomethyl)-2-phenylbenzofuran and other benzofuran derivatives to be tested

  • Nucleophile (e.g., sodium cyanide, sodium azide, or a secondary amine)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Internal standard (for chromatographic analysis)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Analytical instrumentation (e.g., HPLC, GC-MS)

Experimental Workflow:

Caption: A generalized workflow for comparative kinetic studies of benzofuran derivatives.

Detailed Steps:
  • Solution Preparation: Prepare stock solutions of each benzofuran derivative and the nucleophile in the chosen solvent at a known concentration. Also, prepare a solution of an internal standard that does not react under the experimental conditions.

  • Reaction Setup: In a thermostatted reaction vessel, bring the solution of the benzofuran derivative to the desired temperature.

  • Reaction Initiation: Add the nucleophile solution to the reaction vessel and start timing.

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a large volume of cold solvent or a chemical quencher). Add a known amount of the internal standard.

  • Analysis: Analyze the quenched aliquots using a calibrated chromatographic method (HPLC or GC-MS) to determine the concentrations of the reactant and product.

  • Data Analysis: Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction where the nucleophile is in large excess, this plot should be linear, and the pseudo-first-order rate constant can be determined from the slope. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.

Logical Framework for Reactivity Prediction

The following diagram illustrates the key factors that influence the reactivity of the bromomethyl group on a benzofuran scaffold.

reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity of Bromomethyl Group SN1 SN1 Pathway (Carbocation Stability) Reactivity->SN1 Governed by SN2 SN2 Pathway (Transition State Stability) Reactivity->SN2 Governed by Steric Steric Hindrance Reactivity->Steric Influenced by BenzofuranRing Benzofuran Ring System (Electron-rich) SN1->BenzofuranRing Stabilized by SN2->BenzofuranRing Influenced by BenzofuranRing->SN1 Substituents Substituents on Benzofuran Substituents->SN1 e.g., Electron-donating groups stabilize Substituents->SN2 e.g., Electron-withdrawing groups can affect rate Substituents->Steric e.g., Bulky groups at C3 or C4

Caption: Factors influencing the reactivity of bromomethyl-substituted benzofurans.

Conclusion

5-(Bromomethyl)-2-phenylbenzofuran is a highly valuable synthetic intermediate due to the reactivity of its benzylic bromide. Its reactivity in nucleophilic substitution reactions is comparable to or slightly greater than that of benzyl bromide, owing to the electronic nature of the benzofuran ring system. The substituent at the 2-position, in this case, a phenyl group, has a modest impact on the reactivity at the 5-position but can be a significant factor if it bears strong electron-donating or withdrawing groups. For derivatives with the bromomethyl group at other positions, such as C3, steric hindrance can play a more dominant role in dictating reactivity. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for researchers to conduct their own comparative studies and to rationally design synthetic strategies involving this important class of molecules.

References

  • A Comparative Analysis of the Reactivity of 2-Methyl-3-phenylbenzofuran - Benchchem.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.
  • Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851) | 152862-81-2 - EvitaChem.
  • Benzyl bromide: Organic Chemistry II Study Guide | Fiveable.
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem.
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem.
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem.
  • Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING.
  • Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide - Benchchem.
  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
  • Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange.
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv.
  • A Safe and Green Benzylic Radical Bromination Experiment | Journal of Chemical Education - ACS Publications.
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow.

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-2-phenylbenzofuran proper disposal procedures

Professional Laboratory Guide: Safe Handling and Disposal of 5-(Bromomethyl)-2-phenylbenzofuran As a Senior Application Scientist, establishing a self-validating safety culture is just as critical as optimizing synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safe Handling and Disposal of 5-(Bromomethyl)-2-phenylbenzofuran

As a Senior Application Scientist, establishing a self-validating safety culture is just as critical as optimizing synthetic yields. 5-(Bromomethyl)-2-phenylbenzofuran (C₁₅H₁₃BrO) is a highly versatile organic intermediate characterized by its fused benzofuran core and a highly reactive bromomethyl substituent[1]. While this configuration is invaluable for synthesizing complex heterocyclic structures and bioactive molecules[1], the benzylic bromide moiety presents significant laboratory hazards. It is a potent electrophile, an aggressive alkylating agent, and a severe lachrymator[2].

Proper disposal and decontamination are not mere administrative requirements; they are fundamental chemical processes. Unquenched alkyl bromides in bulk waste containers can undergo uncontrolled alkylation reactions with other organic waste, potentially leading to pressurization, thermal runaway, or the formation of highly toxic byproducts[3]. This guide details the causal mechanisms and field-proven methodologies for safely quenching and disposing of 5-(Bromomethyl)-2-phenylbenzofuran in a professional laboratory setting.

Chemical Properties & Quenching Causality

The fundamental goal of treating reactive alkyl halide waste is to convert the hazardous electrophile into a stable, non-reactive species before it enters the institutional waste stream. For 5-(Bromomethyl)-2-phenylbenzofuran, this is achieved through solvolysis or nucleophilic substitution. By deliberately introducing a mild nucleophile (such as an alcohol or water) under controlled conditions, we force the alkylating agent to react, yielding a stable ether or alcohol derivative[4].

Table 1: Evaluation of Common Quenching Agents for Benzylic Bromides

Quenching AgentChemical MechanismRelative RateExothermicityOperational Recommendation
Water (H₂O) Hydrolysis to alcoholSlow (Biphasic)LowNot recommended for bulk; requires vigorous stirring and phase transfer[4].
Methanol (MeOH) Solvolysis to methyl etherModerateModeratePreferred for routine lab scale. Balances reaction speed with manageable heat generation.
Ethanolamine Amination to secondary amineVery FastHighUsed for rapid decontamination of spills; requires strict temperature control.
Sodium Hydroxide (Aq) Base-catalyzed hydrolysisFastHighEffective but can lead to side reactions (e.g., etherification/polymerization) if unmonitored[4].

Experimental Workflows for Disposal and Decontamination

The following protocols provide step-by-step methodologies for managing 5-(Bromomethyl)-2-phenylbenzofuran waste. Every step is designed to mitigate the specific hazards of the bromomethyl group.

Protocol A: Controlled Quenching of Reaction Residuals

Causality Check: Why use an ice bath? The solvolysis of benzylic bromides is exothermic. Uncontrolled heat accelerates the reaction exponentially, which can vaporize the lachrymatory compound before it is neutralized[2].

  • Isolation: Transfer the reaction vessel containing the residual 5-(Bromomethyl)-2-phenylbenzofuran into a certified, high-velocity fume hood. Ensure the sash is lowered to the appropriate operational height.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[2].

  • Dilution: Dilute the residue with a non-reactive, water-miscible solvent (e.g., Tetrahydrofuran or 1,4-Dioxane) to lower the concentration of the electrophile[4].

  • Nucleophilic Addition: Equip the flask with a pressure-equalizing addition funnel. Slowly add cold Methanol dropwise over 15–30 minutes, monitoring for any sudden temperature spikes or gas evolution[2].

  • Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours to ensure total consumption of the alkylating agent[4].

  • Verification & Disposal: Verify the absence of the starting material via TLC (Thin-Layer Chromatography). Once confirmed, transfer the neutralized, clear solution to the institution's designated Halogenated Organic Waste container for professional incineration[5].

Protocol B: Accidental Spill Cleanup Methodology

Causality Check: Why avoid paper towels? Combustible materials can react with strong alkylating agents, and porous paper increases the surface area for the lachrymator to vaporize into the laboratory atmosphere.

  • Evacuation & PPE: Immediately alert personnel and evacuate the immediate vicinity. The responder must don heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood, a fitted respirator with organic vapor cartridges is mandatory.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite to prevent spreading.

  • Absorption: Gently cover the liquid with the absorbent. Allow sufficient time for the liquid to be fully sequestered into the solid matrix.

  • Collection: Using non-sparking, chemical-resistant tools (e.g., a polypropylene scoop), carefully collect the saturated absorbent and place it into a wide-mouth, sealable solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% aqueous solution of Ethanolamine or a mild alkaline detergent to rapidly hydrolyze any microscopic traces of the bromomethyl compound. Rinse thoroughly with water.

  • Waste Segregation: Label the sealed container explicitly as "Solid Waste Contaminated with Reactive Alkyl Bromide" and submit it to Environmental Health and Safety (EHS) for immediate removal[5].

Disposal Decision Architecture

To ensure consistent safety practices across your organization, researchers should follow a standardized decision matrix when handling this compound.

G Start 5-(Bromomethyl)-2-phenylbenzofuran Waste Stream Bulk Bulk Liquid Waste Start->Bulk Residual Reaction Residuals Start->Residual Spill Accidental Spill Start->Spill Halogenated Halogenated Waste Container Bulk->Halogenated Quench In-Hood Quenching (Methanol/Ethanol) Residual->Quench Absorb Inert Absorbent (Vermiculite/Sand) Spill->Absorb Quench->Halogenated SolidWaste Solid Hazardous Waste Container Absorb->SolidWaste Incineration Professional Incineration Halogenated->Incineration SolidWaste->Incineration

Workflow for the safe quenching and disposal of reactive alkyl bromide waste.

References

  • EvitaChem. "Buy 5-(Bromomethyl)-2-phenylbenzofuran (EVT-3378851) | 152862-81-2". EvitaChem.
  • Organic Syntheses. "Procedure: Benzyl bromide". Organic Syntheses.
  • University of British Columbia. "General Lab Conduct and Quenching Procedures". UBC Chemistry Safety.
  • Organic Syntheses. "Working with Hazardous Chemicals: Quenching Exothermic Reactions". Organic Syntheses.
  • European Union.

Sources

Handling

Personal protective equipment for handling 5-(Bromomethyl)-2-phenylbenzofuran

In modern drug development and organic synthesis, handling reactive intermediates demands more than just following a Safety Data Sheet (SDS)—it requires a deep mechanistic understanding of the chemical hazards. As an App...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and organic synthesis, handling reactive intermediates demands more than just following a Safety Data Sheet (SDS)—it requires a deep mechanistic understanding of the chemical hazards. As an Application Scientist, I have designed this comprehensive guide to safely handle 5-(Bromomethyl)-2-phenylbenzofuran .

This guide moves beyond basic compliance, providing you with the physicochemical causality behind the safety requirements, self-validating operational protocols, and a rigorous disposal plan.

Physicochemical Profiling & Mechanistic Causality

5-(Bromomethyl)-2-phenylbenzofuran is an organic compound featuring a fused benzofuran core substituted with a highly reactive bromomethyl group[1]. The primary hazard of this molecule stems directly from its electrophilicity. The benzylic carbon is highly susceptible to nucleophilic attack (Sₙ2 mechanism), making it a potent alkylating agent.

In a biological context, this means the compound will rapidly alkylate nucleophilic sites on proteins (causing severe skin sensitization and chemical burns) and DNA (posing mutagenic risks)[2][3]. Furthermore, exposure to ambient moisture triggers a hydrolysis pathway, cleaving the carbon-bromine bond to release highly corrosive Hydrogen Bromide (HBr) gas[4]. This dual-threat reactivity defines its status as a severe lachrymator (tear-inducing agent)[5][6].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 152862-81-2Unique identifier for structural and safety tracking[1].
Molecular Weight 287.15 g/mol High mass reduces vapor pressure compared to simple benzyl bromides, but volatility remains sufficient for inhalation risks[1].
Functional Group Bromomethyl (-CH₂Br)Potent electrophile; undergoes rapid Sₙ2 reactions with nucleophiles.
GHS Hazards Skin Corr. 1B, Eye Dam. 1Severe lachrymator; reacts with moisture in mucous membranes to release corrosive HBr[2].
Stability Moisture & Light SensitiveHydrolyzes in ambient humidity to yield hydrogen bromide gas[4].
Mechanistic Pathways of Toxicity

Reactivity Core 5-(Bromomethyl)- 2-phenylbenzofuran Hydrolysis Hydrolysis Pathway Core->Hydrolysis Exposure to Air Alkylation SN2 Alkylation Pathway Core->Alkylation Exposure to Skin/Eyes Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis HBr Hydrogen Bromide (HBr) Corrosive Gas Hydrolysis->HBr Alcohol 5-(Hydroxymethyl)- 2-phenylbenzofuran Hydrolysis->Alcohol BioNuc Biological Nucleophiles (DNA/Proteins) BioNuc->Alkylation Damage Tissue Damage / Mutagenesis Alkylation->Damage

Mechanistic pathways of 5-(Bromomethyl)-2-phenylbenzofuran toxicity and degradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling bromomethylarenes. The selection of barrier materials must account for the chemical permeation rates of both the alkylating agent and its carrier solvents[7].

  • Hand Protection (Critical): Do not use standard thin latex or nitrile gloves. Halogenated aromatics and common solvents (like DCM or DMF) rapidly permeate thin nitrile[8]. Requirement: Use Butyl rubber gloves or laminate gloves (e.g., Silver Shield) for primary handling. If dexterity is required, use heavy-duty nitrile (minimum 8 mil thickness) strictly for brief, splash-protection handling, changing immediately upon contamination[7][8].

  • Eye & Face Protection: Because the compound is a severe lachrymator, standard safety glasses are inadequate. Requirement: Indirect-vented chemical splash goggles paired with a full-face shield to protect mucous membranes from HBr vapors[3].

  • Respiratory Protection: Requirement: All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm[9]. If a hood is compromised or during a spill, a full-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory[3][5].

Standard Operating Procedures (SOPs)

Protocol A: Inert-Atmosphere Reaction Setup

Causality: Atmospheric moisture initiates the hydrolysis of the bromomethyl group, generating HBr gas which can pressurize closed vessels, degrade the starting material, and alter experimental stoichiometry[4].

  • Glassware Preparation: Flame-dry or oven-dry all reaction flasks and stir bars. Cool under a continuous stream of dry Argon or Nitrogen.

  • Reagent Transfer: Weigh the 5-(Bromomethyl)-2-phenylbenzofuran strictly within a glovebox or under a localized inert gas cone to prevent ambient moisture exposure.

  • Solvent Addition: Seal the reaction vessel with a high-quality rubber septum. Introduce anhydrous, deoxygenated solvents (e.g., dry THF, DMF) via a gas-tight syringe.

  • Self-Validation Step: Monitor the internal pressure of the flask via an inert gas bubbler. Continuous, unprovoked gas evolution prior to reagent addition indicates moisture contamination and active HBr generation. If observed, abort the reaction and proceed to the quenching protocol.

Protocol B: In Situ Quenching and Disposal

Causality: Unreacted bromomethyl compounds cannot be disposed of directly due to their severe alkylating and lachrymatory properties. They must be chemically deactivated via an Sₙ2 reaction with a sacrificial nucleophile, converting the volatile electrophile into a benign adduct[9].

  • Quenching Solution Preparation: Prepare a 10% (v/v) solution of ethanolamine in ethanol, or a 1M aqueous solution of sodium thiosulfate. Mechanistic note: Ethanolamine acts as a highly efficient nucleophile, rapidly alkylating to form a stable, non-volatile secondary/tertiary amine.

  • Deactivation: Slowly add the quenching solution to the reaction residues, empty reagent bottles, or spill area. For reaction flasks, stir vigorously at room temperature for a minimum of 1 hour.

  • Self-Validation Step: Spot the quenched mixture on a thin-layer chromatography (TLC) plate alongside a reference standard of the starting material. Elute with 20% EtOAc/Hexanes and visualize under UV light (254 nm). The complete disappearance of the starting material spot validates successful deactivation.

  • Disposal: Once validated, transfer the benign mixture to a designated, properly labeled halogenated organic waste receptacle.

Operational Workflow

G Start Receipt & Storage (Moisture-Free, <4°C) PPE Don PPE (Butyl Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Reaction Execute Reaction (Inert Atmosphere) Hood->Reaction Spill Spill Scenario Hood->Spill Quench In Situ Quenching (Ethanolamine / Thiosulfate) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste Decon Decontamination (10% Thiosulfate Wash) Spill->Decon Decon->Waste

Operational workflow for handling and disposing of bromomethylarenes.

References

  • EvitaChem.5-(Bromomethyl)-2-phenylbenzofuran Properties and Specifications.
  • Cole-Parmer.Material Safety Data Sheet - Benzyl bromide, 98%.
  • ThermoFisher Scientific.SAFETY DATA SHEET: Benzyl bromide.
  • ECHEMI.Benzyl bromide SDS, Safety Data Sheets.
  • National Institutes of Health (PubChem).Benzyl Bromide | CID 7498.
  • Organic Syntheses.Working with Hazardous Chemicals.
  • University of San Francisco.Glove Guide - Chemical Compatibility.
  • New Jersey Department of Health.Hazardous Substance Fact Sheet: Benzyl Bromide.
  • University of Edinburgh.Glove selection guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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